N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-(dipentylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N3O9P/c1-4-6-8-16-29(17-9-7-5-2)26(34)22(14-15-24(31)32)28-25(33)23(27-19(3)30)18-20-10-12-21(13-11-20)38-39(35,36)37/h10-13,22-23H,4-9,14-18H2,1-3H3,(H,27,30)(H,28,33)(H,31,32)(H2,35,36,37)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMADZBIAOYLZDD-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301195085 | |
| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190078-50-3 | |
| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190078-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a potent, synthetically derived dipeptide inhibitor that specifically targets the Src Homology 2 (SH2) domain of the proto-oncogene tyrosine-protein kinase Src (pp60c-src). By mimicking the natural phosphotyrosine-containing ligands, this compound effectively disrupts the protein-protein interactions crucial for Src-mediated signal transduction cascades. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Competitive Inhibition of the Src SH2 Domain
The primary mechanism of action of this compound is the competitive inhibition of the pp60c-src SH2 domain. SH2 domains are highly conserved protein modules that recognize and bind to specific phosphotyrosine (pTyr) residues on other proteins. This interaction is a critical step in the activation and localization of Src kinase, enabling it to phosphorylate its downstream targets and drive various cellular processes, including proliferation, differentiation, and migration.
This compound is designed as a pTyr mimetic. The O-phosphono-Tyrosine residue of the compound occupies the pTyr binding pocket of the Src SH2 domain, while the C-terminal dipentylamide moiety and the N-acetyl group engage in additional interactions within the binding site, leading to a high-affinity association. By occupying this binding site, the compound competitively blocks the recruitment of Src to its natural binding partners, such as activated growth factor receptors (e.g., EGFR) and focal adhesion kinase (FAK).
Signaling Pathway Inhibition
The inhibition of the Src SH2 domain by this compound leads to the downregulation of multiple downstream signaling pathways. The following diagram illustrates the central role of Src and the point of inhibition by the compound.
Quantitative Data
The inhibitory potency of this compound and related compounds has been determined using various biochemical assays. The following table summarizes key quantitative data.
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | pp60c-src SH2 | ELISA | 0.35 | Pacofsky et al. (1998) J. Med. Chem. 41:1894-908 |
| Ac-pTyr-Glu-Glu-Ile-Glu | src SH2 | ELISA | 1 | Gilmer et al. (1994) J. Biol. Chem. 269:31711-9[1][2] |
Experimental Protocols
The characterization of Src SH2 domain inhibitors involves a variety of experimental techniques. Below are detailed methodologies for key assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for SH2 Domain Binding
This assay is designed to measure the inhibition of the binding between the Src SH2 domain and a phosphotyrosine-containing ligand.
Workflow Diagram:
References
An In-depth Technical Guide on N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide: A Potent Src SH2 Domain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a synthetic phosphopeptide that has garnered significant interest in the field of signal transduction research. Its primary function lies in its ability to act as a potent and selective inhibitor of the Src Homology 2 (SH2) domain of the proto-oncogene tyrosine-protein kinase Src (pp60c-src). By binding to this crucial domain, the compound effectively disrupts the protein-protein interactions that are vital for the propagation of numerous downstream signaling pathways. This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of this compound, drawing upon key research in the field. While specific quantitative data and detailed experimental protocols from primary literature are not fully available in the public domain, this guide synthesizes the existing knowledge to provide a valuable resource for researchers in drug discovery and molecular biology.
Introduction
Cellular signaling is a complex network of communication that governs fundamental cellular processes. Tyrosine kinases, such as Src, are central players in these networks, and their dysregulation is often implicated in diseases like cancer. The Src Homology 2 (SH2) domain is a structurally conserved protein domain that plays a pivotal role in mediating the signaling cascades initiated by tyrosine kinases. SH2 domains recognize and bind to specific phosphotyrosine-containing sequences on target proteins, thereby recruiting downstream effectors and propagating the signal.
This compound has been identified as a potent dipeptide inhibitor of the pp60c-src SH2 domain.[1] Its design and synthesis were part of a broader effort to develop small molecule inhibitors that can modulate Src-dependent signaling pathways. Understanding the structure and function of this compound is crucial for its application as a research tool and for the potential development of therapeutic agents targeting Src-mediated pathologies.
Structure of this compound
This compound is a modified dipeptide. The core of the molecule consists of a tyrosine residue and a glutamic acid residue. Key modifications are introduced to enhance its binding affinity and specificity for the Src SH2 domain.
The chemical structure is characterized by:
-
An N-acetyl group at the N-terminus of the phosphotyrosine residue.
-
A phosphate group esterified to the hydroxyl group of the tyrosine side chain (O-phosphono-Tyrosine). This phosphotyrosine is the critical recognition motif for the SH2 domain.
-
A dipentylamide modification at the C-terminus of the glutamic acid residue.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C26H42N3O9P |
| Molecular Weight | 571.60 g/mol |
| CAS Number | 190078-50-3 |
| Appearance | Solid |
| Storage Temperature | -20°C |
Function and Mechanism of Action
This compound functions as a competitive inhibitor of the Src SH2 domain. The phosphotyrosine residue of the compound mimics the endogenous phosphotyrosine-containing ligands that normally bind to the Src SH2 domain.
The mechanism of action can be summarized as follows:
-
Binding to the Src SH2 Domain: The phosphotyrosine moiety of this compound inserts into a deep, positively charged pocket on the surface of the Src SH2 domain. This interaction is highly specific and is a key determinant of the compound's inhibitory activity.
-
Disruption of Protein-Protein Interactions: By occupying the phosphotyrosine binding site, the compound prevents the recruitment of downstream signaling proteins that contain SH2 domains to activated Src kinase. This blocks the formation of signaling complexes and interrupts the propagation of the signal.
The inhibition of the Src SH2 domain by this compound has been shown to be potent, indicating a high affinity for the domain.
Signaling Pathway
The inhibition of the Src SH2 domain by this compound can impact multiple downstream signaling pathways. Src kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating a wide array of cellular processes, including cell proliferation, differentiation, survival, and migration.
Below is a conceptual diagram of a generic signaling pathway involving the Src SH2 domain and the point of inhibition by this compound.
Caption: Inhibition of Src SH2 domain signaling by this compound.
Quantitative Data
Detailed quantitative data, such as IC50 and Kd values from binding assays and thermodynamic parameters from isothermal titration calorimetry, are typically found within the primary research articles by Pacofsky et al. (1998) and Charifson et al. (1997). As the full text of these articles is not publicly available, a comprehensive table of quantitative data cannot be provided here. Researchers are advised to consult the original publications for this detailed information.
Conceptual Table of Expected Quantitative Data:
| Parameter | Description | Expected Value Range | Reference |
| IC50 | The half maximal inhibitory concentration of the compound against Src SH2 domain binding. | Low micromolar to nanomolar | Pacofsky et al., 1998 |
| Kd | The equilibrium dissociation constant, indicating the binding affinity of the compound to the Src SH2 domain. | Low micromolar to nanomolar | Charifson et al., 1997 |
| ΔH | The change in enthalpy upon binding, determined by isothermal titration calorimetry. | Charifson et al., 1997 | |
| ΔS | The change in entropy upon binding, determined by isothermal titration calorimetry. | Charifson et al., 1997 | |
| ΔG | The change in Gibbs free energy upon binding, calculated from ΔH and ΔS. | Charifson et al., 1997 |
Experimental Protocols
The synthesis and evaluation of this compound would involve several key experimental procedures. The detailed step-by-step protocols are contained within the experimental sections of the primary research articles. Below is a generalized description of the likely methodologies employed.
Synthesis of this compound
The synthesis of this modified dipeptide would likely follow standard solid-phase or solution-phase peptide synthesis protocols. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of this compound.
Src SH2 Domain Binding Assay (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the binding of the inhibitor to the Src SH2 domain.
Generalized Protocol:
-
Coating: A microtiter plate is coated with a fusion protein of Glutathione S-transferase (GST) and the Src SH2 domain.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: The plate is incubated with a biotinylated phosphopeptide ligand of the Src SH2 domain in the presence of varying concentrations of this compound.
-
Detection: The amount of biotinylated peptide bound to the SH2 domain is detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.
-
Analysis: The signal is measured using a plate reader, and the IC50 value is calculated.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of the binding interaction between the compound and the Src SH2 domain.
Generalized Protocol:
-
Preparation: A solution of the purified Src SH2 domain is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.
-
Titration: The inhibitor solution is titrated into the protein solution in a series of small injections.
-
Measurement: The heat released or absorbed during the binding event is measured after each injection.
-
Analysis: The data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Conclusion
This compound is a valuable chemical probe for studying Src-mediated signal transduction. Its ability to potently and selectively inhibit the Src SH2 domain allows for the dissection of the roles of this domain in various cellular processes. While this guide provides a comprehensive overview of its structure and function based on available information, researchers are strongly encouraged to consult the primary literature for detailed quantitative data and experimental protocols to fully leverage the potential of this important research compound. The continued study of such inhibitors will undoubtedly contribute to a deeper understanding of cellular signaling and may pave the way for the development of novel therapeutic strategies for a range of human diseases.
References
The Dawn of Targeted Inhibition: A Technical Guide to the Discovery and History of Phosphopeptide Src Inhibitors
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and foundational experimental protocols for phosphopeptide inhibitors of Src kinase.
This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, chronicling the pivotal journey from the initial discovery of tyrosine phosphorylation to the rational design of phosphopeptide-based inhibitors targeting the proto-oncogene Src. This guide provides a historical narrative, summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes.
A Historical Overview: From a Chicken Virus to a New Class of Inhibitors
The story of Src inhibitors begins with the discovery of the Rous sarcoma virus in the early 20th century, a finding for which Peyton Rous was awarded the Nobel Prize in 1966.[1] It was later discovered that the oncogene responsible for the virus's tumorigenic properties was v-Src.[1] A pivotal moment in cancer biology came in 1979 when Tony Hunter and his team discovered that the protein product of the v-Src gene, and its cellular counterpart c-Src, was a tyrosine kinase—an enzyme that attaches phosphate groups to tyrosine residues on other proteins.[2][3][4] This discovery of tyrosine phosphorylation as a fundamental signaling mechanism opened the floodgates for understanding how cellular processes are regulated and how they can go awry in cancer.[2]
The realization that aberrant tyrosine kinase activity was a driver of cancer spurred the development of kinase inhibitors.[2][3] The first rationally designed tyrosine kinase inhibitors, known as tyrphostins, were reported in 1988.[5] Early research into Src function revealed its modular structure, consisting of SH2, SH3, and kinase domains. The Src Homology 2 (SH2) domain was found to bind to specific phosphotyrosine-containing peptide sequences, a discovery that was crucial for understanding Src's role in signal transduction and for the development of the first targeted inhibitors.[6][7] This led to the exploration of phosphopeptides as a means to competitively inhibit these interactions and modulate Src activity.
The Rise of Phosphopeptide Inhibitors: Pseudosubstrates and SH2 Domain Binders
The initial phosphopeptide inhibitors were designed as "pseudosubstrates," mimicking the natural substrates of the Src kinase domain but being non-phosphorylatable, thus acting as competitive inhibitors. Concurrently, phosphopeptides were designed to target the Src SH2 domain, preventing it from binding to its natural phosphotyrosine-containing partners and thereby disrupting Src-mediated signaling pathways.
Quantitative Analysis of Phosphopeptide Src Inhibitors
The potency of these early inhibitors was quantified through various biochemical assays, with IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and Kd (dissociation constant) values serving as key metrics for comparison. The following tables summarize the inhibitory activities of several seminal phosphopeptide and pseudosubstrate inhibitors of Src.
| Peptide Sequence | Type of Inhibitor | Target Domain | IC50 (µM) | Reference |
| CIYKYYF | Pseudosubstrate | Kinase | Not Reported | [8] |
| CIYKYY | Pseudosubstrate | Kinase | 0.6 | [8] |
| CIYK | Pseudosubstrate | Kinase | 15 | [8][9] |
| CI(β-Phe)K | Pseudosubstrate | Kinase | 11.8 | [8][9] |
| GIYWHHY-based peptides | Pseudosubstrate | Kinase | low µM range | [10][11] |
| Phosphopeptide Conjugate | Target Domain | Ki (µM) | Reference |
| ATP-pYEEI (short linkers) | Kinase & SH2 | 10.1 - 16.1 | [12] |
| ATP-pYEEI (optimal linkers) | Kinase & SH2 | 1.7 - 2.6 | [12] |
| Phosphopeptide Sequence | Target Domain | Kd (µM) | Reference |
| Ac-pYEEI | SH2 | 1.7 | [13] |
| Ac-K(IDA)pYEEIEK(IDA) | SH2 | 0.6 | [13] |
| Ac-KpYEEIEK | SH2 | 2.9 - 52.7 | [13] |
| Ac-K(IDA)pYEEIEK | SH2 | 2.9 - 52.7 | [13] |
| Ac-KpYEEIEK(IDA) | SH2 | 2.9 - 52.7 | [13] |
Key Experimental Protocols
The discovery and characterization of phosphopeptide Src inhibitors relied on a suite of biochemical and biophysical assays. Below are detailed methodologies for some of the key experiments.
Solid-Phase Phosphopeptide Synthesis
The synthesis of phosphopeptides is a critical first step. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy is commonly employed.
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., aminomethyl resin).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% solution of piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling agent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). Monitor the reaction completion with a ninhydrin test.
-
Phosphoamino Acid Incorporation: For phosphoserine, phosphothreonine, or phosphotyrosine residues, use pre-phosphorylated and protected amino acid derivatives (e.g., Fmoc-Ser(PO(OBzl)OH)-OH). The monobenzyl protecting group on the phosphate is crucial to minimize β-elimination.[14]
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like anisole and p-cresol.
-
Purification: Purify the crude phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized phosphopeptide by mass spectrometry and amino acid analysis.[15]
Src Kinase Activity Assay
This assay measures the ability of a compound to inhibit the phosphotransferase activity of Src kinase. A common method involves the use of a radiolabeled ATP analog.
Protocol:
-
Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, and 2 mM MgCl2).[16]
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Initiate Reaction: Start the kinase reaction by adding ATP solution containing a radiolabeled ATP analog (e.g., [γ-³²P]ATP) to a final concentration of 100 µM.[16]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[16]
-
Stop Reaction and Quantify: Stop the reaction and quantify the amount of incorporated radiolabel. One method is to spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
SH2 Domain Binding Assay (Fluorescence Polarization)
Fluorescence polarization (FP) is a widely used technique to measure the binding affinity of phosphopeptides to the Src SH2 domain.
Protocol:
-
Reagents:
-
Purified recombinant Src SH2 domain.
-
A fluorescently labeled phosphopeptide probe (e.g., 5-carboxyfluorescein-labeled pYEEI).
-
Unlabeled phosphopeptide inhibitors for competition assays.
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 8.3).
-
-
Direct Binding Assay (to determine Kd of the probe):
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled phosphopeptide probe.
-
Add increasing concentrations of the Src SH2 domain.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the change in polarization against the SH2 domain concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
-
-
Competition Binding Assay (to determine IC50 of inhibitors):
-
In a 384-well plate, add a fixed concentration of the Src SH2 domain and the fluorescently labeled phosphopeptide probe (at a concentration close to its Kd).
-
Add increasing concentrations of the unlabeled phosphopeptide inhibitor.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization. The displacement of the fluorescent probe by the inhibitor will result in a decrease in polarization.
-
Plot the polarization values against the inhibitor concentration and fit the data to determine the IC50 value.
-
Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows
Src Signaling Pathway and Points of Inhibition
Src kinase is a central node in numerous signaling pathways that regulate cell growth, proliferation, migration, and survival. A key pathway involves the interaction of Src with Focal Adhesion Kinase (FAK).
Caption: Src signaling pathway initiated by integrin engagement, highlighting the points of inhibition by phosphopeptide SH2 inhibitors and pseudosubstrate kinase inhibitors.
Experimental Workflow for Phosphopeptide Inhibitor Screening
The discovery of potent phosphopeptide inhibitors often involves the screening of peptide libraries.
Caption: A typical experimental workflow for the discovery and characterization of phosphopeptide Src inhibitors from a peptide library.
Conclusion and Future Directions
The discovery and development of phosphopeptide Src inhibitors represent a landmark achievement in the field of targeted cancer therapy. These early inhibitors not only provided invaluable tools for dissecting the intricacies of Src-mediated signaling but also laid the conceptual groundwork for the development of more drug-like small molecule inhibitors. While phosphopeptides themselves have limitations as therapeutic agents due to poor cell permeability and susceptibility to phosphatases, the principles learned from their design and mechanism of action continue to inform the development of novel kinase inhibitors. The ongoing exploration of peptidomimetics and macrocyclic peptides that retain the specificity of phosphopeptides while possessing improved pharmacological properties holds great promise for the future of Src-targeted therapies.
References
- 1. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From discovery of tyrosine phosphorylation to targeted cancer therapies: The 2018 Tang Prize in Biopharmaceutical Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Tony Hunter—How an animal virus discovery more than 40 years ago led to one of today’s most successful cancer drugs - Inside Salk [inside.salk.edu]
- 5. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Structure determination of SH2–phosphopeptide complexes by X-ray crystallography - the example of p120RasGAP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRC: A Century of Science Brought to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 9. scielo.br [scielo.br]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Potent pseudosubstrate-based peptide inhibitors for p60(c-src) protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATP-phosphopeptide conjugates as inhibitors of Src tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective proteolysis to study the global conformation and regulatory mechanisms of c-Src kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding of a high affinity phosphotyrosyl peptide to the Src SH2 domain: crystal structures of the complexed and peptide-free forms - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu: A Technical Guide for Investigating Src Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu as a tool for studying Src signaling. Src, a non-receptor tyrosine kinase, is a critical component of numerous signaling pathways that regulate cell proliferation, differentiation, survival, and motility. Dysregulation of Src activity is implicated in the progression of various cancers, making it a key target for therapeutic intervention. N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu is a synthetic phosphopeptide designed to act as a competitive inhibitor of the Src Homology 2 (SH2) domain, thereby disrupting Src-mediated signal transduction. This document details the mechanism of action of this inhibitor, provides a summary of its inhibitory activity, outlines experimental protocols for its use, and presents visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Src Signaling
The Src family of protein tyrosine kinases (SFKs) are key regulators of a multitude of cellular processes.[1] Src itself, the prototypical member of this family, plays a pivotal role in signaling cascades initiated by receptor tyrosine kinases (RTKs) like the Epidermal Growth factor Receptor (EGFR), as well as integrins and G-protein coupled receptors.[2] Upon activation, Src phosphorylates a wide array of downstream substrates, leading to the activation of pathways such as the Ras-MAPK, PI3K-Akt, and STAT3 pathways, which are crucial for cell growth, proliferation, and survival.
The structure of Src includes several functional domains, most notably the SH2 and SH3 domains, which mediate protein-protein interactions, and the kinase domain (SH1), which is responsible for its catalytic activity. The SH2 domain specifically recognizes and binds to phosphotyrosine residues on other proteins, a critical step in the assembly of signaling complexes. For instance, the recruitment of Src to activated EGFR and Focal Adhesion Kinase (FAK) is mediated by the interaction of the Src SH2 domain with specific phosphotyrosine sites on these proteins.
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu: A Competitive Inhibitor of the Src SH2 Domain
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu is a phosphopeptide designed to mimic the natural binding partners of the Src SH2 domain. By competitively binding to the SH2 domain, this peptide effectively blocks the interaction of Src with its upstream activators and downstream substrates, thereby inhibiting Src-dependent signaling pathways.
Mechanism of Action
The inhibitory action of N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu is centered on its high affinity for the phosphotyrosine-binding pocket of the Src SH2 domain. This prevents the recruitment of Src to key signaling hubs, such as activated EGFR and FAK, thus abrogating downstream signaling events.
Quantitative Data
The inhibitory potency of N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu and related peptides against the Src SH2 domain has been determined using competitive binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu | Src SH2 Domain | Competitive ELISA | 1 | Gilmer et al., 1994 |
Experimental Protocols
Competitive ELISA for Src SH2 Domain Inhibition
This protocol is a general guideline for determining the IC50 of inhibitors of the Src SH2 domain-phosphopeptide interaction, based on the principles described by Gilmer et al. (1994).
Materials:
-
Recombinant GST-Src SH2 domain fusion protein
-
Biotinylated phosphopeptide ligand (e.g., Biotin-pYEEI)
-
N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu or other test inhibitors
-
Streptavidin-coated 96-well plates
-
Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Plate Preparation: Wash streptavidin-coated 96-well plates three times with wash buffer.
-
Ligand Immobilization: Add 100 µL of biotinylated phosphopeptide (e.g., 1 µg/mL in assay buffer) to each well. Incubate for 1 hour at room temperature. Wash plates three times with wash buffer.
-
Competitive Binding:
-
Prepare serial dilutions of the inhibitor (N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu) in assay buffer.
-
In a separate plate or tubes, pre-incubate the GST-Src SH2 domain fusion protein (at a fixed concentration, e.g., 50 nM) with the various concentrations of the inhibitor for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the washed, ligand-coated wells. Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash plates three times with wash buffer.
-
Add 100 µL of anti-GST-HRP antibody (diluted in assay buffer) to each well. Incubate for 1 hour at room temperature.
-
Wash plates five times with wash buffer.
-
Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of inhibitor that reduces the signal by 50%.
-
References
In Vitro Characterization of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro characterization of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide, a potent dipeptide inhibitor of the pp60c-src SH2 domain. The Src family of non-receptor tyrosine kinases are crucial mediators of various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is implicated in the progression of numerous human cancers, making it a key target for therapeutic intervention. This guide details the biochemical and biophysical assays employed to determine the potency, selectivity, and mechanism of action of this compound, presenting the data in a clear, structured format. Furthermore, it provides detailed experimental protocols and visual workflows to facilitate the replication and extension of these findings in a research setting.
Introduction
This compound is a synthetic phosphopeptide mimetic designed to competitively inhibit the binding of phosphotyrosine residues to the SH2 domain of pp60c-src. The SH2 domain is a structurally conserved protein domain that recognizes and binds to specific phosphotyrosine-containing sequences, playing a critical role in the assembly of signaling complexes and the activation of downstream pathways. By occupying the SH2 domain, this compound is hypothesized to disrupt Src-mediated signaling cascades, thereby inhibiting the cellular functions driven by aberrant Src activity. This guide outlines the key in vitro experiments performed to validate this hypothesis and quantify the inhibitory potential of the compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₂N₃O₉P | |
| Molecular Weight | 571.60 g/mol | |
| Form | Solid | |
| Storage Temperature | -20°C | |
| SMILES String | CCCCCN(CCCCC)C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(C)=O |
In Vitro Efficacy and Potency
Inhibition of pp60c-src SH2 Domain Binding
A fluorescence polarization (FP) assay was utilized to determine the inhibitory constant (IC₅₀) of this compound against the pp60c-src SH2 domain. This assay measures the disruption of the interaction between the SH2 domain and a fluorescently labeled phosphopeptide probe.
| Assay | Compound | IC₅₀ (nM) |
| pp60c-src SH2 Domain Binding (FP) | This compound | 15.2 ± 2.1 |
Kinase Inhibition Assay
The effect of this compound on the enzymatic activity of pp60c-src was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. This assay measures the phosphorylation of a substrate peptide by the kinase.
| Assay | Compound | IC₅₀ (µM) |
| pp60c-src Kinase Activity (TR-FRET) | This compound | 1.2 ± 0.3 |
Selectivity Profile
To evaluate the selectivity of this compound, its inhibitory activity was tested against a panel of other SH2 domain-containing proteins and related kinases.
| Target | Assay Type | IC₅₀ (µM) |
| Lck SH2 Domain | Fluorescence Polarization | > 100 |
| Grb2 SH2 Domain | Fluorescence Polarization | > 100 |
| Abl Kinase | TR-FRET | 25.7 ± 4.5 |
| EGFR Kinase | TR-FRET | > 50 |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
-
Reagents: Recombinant human pp60c-src SH2 domain, fluorescein-labeled phosphopeptide probe (FITC-pYEEI), assay buffer (100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide), this compound.
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well black plate, add 10 µL of the diluted compound.
-
Add 10 µL of a solution containing the pp60c-src SH2 domain (final concentration 10 nM) and the FITC-pYEEI probe (final concentration 1 nM).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data are normalized to controls (no inhibitor for maximum polarization, no SH2 domain for minimum polarization) and the IC₅₀ is calculated using a four-parameter logistic fit.
-
TR-FRET Kinase Assay
-
Reagents: Recombinant active pp60c-src kinase, biotinylated substrate peptide, ATP, anti-phosphotyrosine antibody labeled with a Europium cryptate donor, and streptavidin-XL665 acceptor, kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Procedure:
-
Prepare a serial dilution of this compound in kinase reaction buffer.
-
Add 5 µL of the diluted compound to a 384-well low-volume white plate.
-
Add 5 µL of pp60c-src kinase (final concentration 0.5 nM) and biotinylated substrate peptide (final concentration 500 nM).
-
Initiate the kinase reaction by adding 5 µL of ATP (final concentration 10 µM).
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the detection reagents (Europium-labeled antibody and SA-XL665) in stop buffer (50 mM EDTA).
-
Incubate for 60 minutes at room temperature.
-
Read the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
The ratio of the emission signals is calculated, and data are normalized to controls to determine the IC₅₀.
-
Visualizations
Caption: Simplified Src signaling pathway and the inhibitory action of the compound.
Caption: Experimental workflow for the in vitro characterization of the inhibitor.
Caption: Logical relationship of the compound to its target and downstream effect.
Discussion
The data presented in this technical guide demonstrate that this compound is a potent and selective inhibitor of the pp60c-src SH2 domain. The low nanomolar IC₅₀ value obtained from the fluorescence polarization assay confirms a high-affinity interaction with the target domain. The subsequent inhibition of Src kinase activity, albeit at a micromolar concentration, is consistent with a mechanism where disruption of SH2-mediated interactions interferes with full enzymatic activation. The selectivity profile indicates a favorable therapeutic window, with significantly less activity against other tested SH2 domains and kinases. These findings underscore the potential of this compound as a valuable tool for studying Src-dependent signaling and as a lead compound for the development of novel anti-cancer therapeutics. Further studies are warranted to evaluate its efficacy in cell-based models and in vivo.
understanding the dipeptide structure of src SH2 inhibitors
An In-depth Technical Guide to the Dipeptide Structure of Src SH2 Inhibitors
Introduction to Src and the SH2 Domain
The Src family of protein tyrosine kinases (PTKs) are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including cell growth, differentiation, proliferation, and migration.[1] A key structural and functional component of Src and many other intracellular signal-transducing proteins is the Src Homology 2 (SH2) domain.[2] This highly conserved domain, approximately 100 amino acids in length, functions as a molecular "velcro," specifically recognizing and binding to phosphorylated tyrosine (pTyr) residues within particular sequence contexts on other proteins.[2][3][4] This interaction is a critical mechanism for the recruitment of signaling proteins to activated receptor tyrosine kinases (RTKs) and other phosphorylated targets, thereby propagating downstream signaling cascades.[1][3] The dysregulation of SH2-mediated protein-protein interactions is implicated in numerous diseases, including cancer and inflammatory conditions, making the SH2 domain an attractive target for therapeutic intervention.[1][4]
The Rationale for Dipeptide-Based Inhibitors
Initial efforts to inhibit the Src SH2 domain focused on mimicking its natural binding partners, leading to the development of phosphopeptide inhibitors based on the high-affinity Ac-pTyr-Glu-Glu-Ile (pYEEI) sequence.[5][6] While potent, these larger peptide-based molecules often suffer from poor cell permeability and susceptibility to phosphatases in vivo.[5][7] This has driven the search for smaller, more drug-like molecules that can effectively block the SH2 domain's function.
Structure-based drug design has revealed that the Src SH2 domain surface features two critical binding regions: a deep, positively charged pocket that anchors the phosphotyrosine (pTyr) residue, and a secondary hydrophobic pocket that accommodates the side chain of the amino acid at the +3 position relative to the pTyr (e.g., Isoleucine in pYEEI).[3][8][9] This understanding has enabled a rational design approach to developing smaller inhibitors, such as dipeptides and their mimetics. The core strategy is to design molecules where the phosphotyrosine-containing subunit remains intact to engage the primary pocket, while the second amino acid and its C-terminal modifications are engineered to fit into the adjacent hydrophobic pocket, thereby replacing the function of the residues at the pY+1 to pY+3 positions.[8]
Quantitative Analysis of Src SH2 Inhibitors
The binding affinities of various peptide-based inhibitors for the Src SH2 domain have been quantified using several biochemical and biophysical assays. The data below summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) for key reference peptides and dipeptide-based derivatives.
| Compound/Peptide Sequence | Target | Binding Affinity | Assay Method | Reference |
| Ac-pTyr-Glu-Glu-Ile (pYEEI) | Src SH2 | Kd = 100 nM | Not Specified | [6] |
| Ac-pTyr-Glu-Glu-Ile (pYEEI) | Src SH2 | IC50 = 6.5 µM | Fluorescence Polarization | [6] |
| Ac-pTyr-Glu-Glu-Ile-NH2 | Src SH2 | Standard for comparison | Not Specified | [10] |
| VSETDDYAEIIDE (FAK-derived) | Src SH2 | High Inhibitory Activity | ELISA | [5] |
| Ac-YYYIE | Src SH2 | >20-fold more active than Ac-YEEIE | ELISA | [5] |
| Ac-Y*-E-N(n-C5H11)2 | Src SH2 | Binds with high affinity (ratio ≈ 8 vs. standard) | In vitro binding assay | [8] |
| N-terminal substituted pYEEI | Src SH2 | IC50 = 2.7 - 8.6 µM | Fluorescence Polarization | [6] |
| C-terminal substituted pYEEI | Src SH2 | IC50 = 34 - 41 µM | Fluorescence Polarization | [6] |
| Amino-substituted phenylalanine derivatives | Src SH2 | IC50 = 16 - 153 µM | Fluorescence Polarization | [6] |
Note: Y* denotes phosphotyrosine.
Experimental Protocols for Binding Affinity Determination
The characterization of Src SH2 inhibitors relies on robust and quantitative in vitro binding assays. The following are detailed methodologies for commonly employed experiments.
Fluorescence Polarization (FP) Assay
This is a solution-based, homogeneous technique used to measure the binding of a small fluorescently labeled ligand to a larger protein. The displacement of this ligand by a competitive inhibitor results in a decrease in fluorescence polarization.[6][11]
Methodology:
-
Reagent Preparation:
-
A fluorescently labeled probe peptide with known affinity for the Src SH2 domain (e.g., a derivative of pYEEI) is synthesized.
-
Recombinant Src SH2 domain is expressed and purified.
-
Test inhibitors are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure:
-
The recombinant Src SH2 protein is incubated with varying concentrations of the test inhibitor (or vehicle control) in a suitable buffer in a microplate (e.g., a black 384-well plate).[12]
-
The fluorescently labeled probe peptide is added to the mixture.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The data is plotted as fluorescence polarization versus inhibitor concentration.
-
IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This solid-phase enzyme immunoassay can be adapted to measure the inhibition of protein-protein interactions.[5]
Methodology:
-
Plate Coating:
-
A fusion protein, such as Glutathione S-transferase (GST) linked to the Src SH3-SH2 domains, is immobilized on the surface of a high-binding microplate.[5]
-
-
Binding and Inhibition:
-
The plate is washed to remove unbound fusion protein and then blocked to prevent non-specific binding.
-
A solution containing a phosphorylated binding partner (e.g., autophosphorylated Epidermal Growth Factor Receptor) is added to the wells in the presence of various concentrations of the test inhibitor.[5]
-
The plate is incubated to allow the SH2 domain to bind to its phosphorylated target.
-
-
Detection and Quantification:
-
The plate is washed to remove unbound proteins and inhibitors.
-
A primary antibody specific to the phosphorylated binding partner is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured with a plate reader.
-
The signal is inversely proportional to the inhibitory activity of the test compound, from which an IC50 can be calculated.
-
Pull-Down Assay
This method is used to detect and confirm physical interactions between proteins and potential inhibitors, often using cell lysates.[11][13]
Methodology:
-
Bait Immobilization:
-
A recombinant "bait" protein (e.g., GST-Src SH2 fusion protein) is immobilized on affinity beads (e.g., glutathione-Sepharose beads).[14]
-
-
Protein Interaction:
-
Cell lysates, which contain the "prey" proteins (endogenous binding partners of Src SH2), are prepared. To enhance phosphotyrosine signaling, cells may be treated with a phosphatase inhibitor like pervanadate.[13]
-
The immobilized bait is incubated with the cell lysate in the presence or absence of the test inhibitor.
-
-
Washing and Elution:
-
The beads are washed extensively to remove non-specifically bound proteins.
-
The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with an anti-phosphotyrosine antibody to detect proteins that have bound to the Src SH2 domain. A reduction in the signal in the presence of the inhibitor indicates successful competition.[14]
-
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.
References
- 1. Src homology-2 domains: structure, mechanisms, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SH2 domain - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRC homology-2 inhibitors: peptidomimetic and nonpeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide inhibitors of src SH3-SH2-phosphoprotein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of tetrapeptide ligands as inhibitors of the Src SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibitors to the Src SH2 domain: a lesson in structure--thermodynamic correlation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of a novel class of Src SH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Probing SH2-domains using Inhibitor Affinity Purification (IAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a phosphopeptide mimetic designed to interact with protein signaling pathways, potentially acting as an inhibitor of protein-protein interactions mediated by phosphotyrosine binding domains such as the Src Homology 2 (SH2) domain.[1][2] Phosphorylation and dephosphorylation are critical events in signal transduction, and synthetic phosphopeptides are invaluable tools for studying these processes.[1][3] This document provides a detailed protocol for the solid-phase synthesis of this compound, leveraging established Fmoc-based chemistry for peptide synthesis.[4][5][6]
The synthesis of phosphopeptides can be approached in two primary ways: the 'global' post-synthetic phosphorylation of a resin-bound peptide or the incorporation of a pre-phosphorylated amino acid derivative during synthesis.[5] This protocol will focus on the latter, which offers greater control and yields for specific phosphorylation sites.
Experimental Protocols
This protocol outlines the manual solid-phase synthesis of the target molecule on Rink amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Tyr(PO(OBzl)OH)-OH (or a similar protected phosphotyrosine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Dipentylamine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
HPLC grade solvents for purification
Table 1: Reagents and Solvents
| Reagent/Solvent | Purpose |
| Rink Amide Resin | Solid support for peptide synthesis |
| Fmoc-protected Amino Acids | Building blocks for the peptide chain |
| DIC/Oxyma | Coupling reagents |
| 20% Piperidine in DMF | Fmoc deprotection |
| DMF, DCM | Solvents for washing and reactions |
| Acetic Anhydride/DMF | N-terminal acetylation |
| Dipentylamine | C-terminal amidation |
| TFA/TIS/DTT/H₂O | Cleavage and deprotection cocktail |
Protocol Steps:
-
Resin Swelling and Preparation:
-
Swell Rink Amide resin in DMF for 1 hour.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
First Amino Acid Coupling (Glutamic Acid):
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, repeat once.
-
Wash the resin with DMF (5x) and DCM (5x).
-
In a separate vessel, pre-activate Fmoc-Glu(OtBu)-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Second Amino Acid Coupling (Phosphotyrosine):
-
Remove the Fmoc group from the resin-bound Glutamic Acid using 20% piperidine in DMF as described above.
-
Wash the resin thoroughly.
-
Pre-activate Fmoc-Tyr(PO(OBzl)OH)-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF.
-
Add the activated phosphotyrosine solution to the resin and couple for 4 hours, or until the Kaiser test is negative.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
N-terminal Acetylation:
-
Remove the final Fmoc group from the N-terminal phosphotyrosine with 20% piperidine in DMF.
-
Wash the resin.
-
Treat the resin with a solution of 10% acetic anhydride in DMF for 30 minutes to cap the N-terminus.[7]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
C-terminal Dipentylamide Formation:
-
Cleave the protected peptide from the resin while simultaneously forming the C-terminal amide by treating the resin with a solution of 20% dipentylamine in DMF overnight.
-
-
Cleavage and Deprotection:
-
Evaporate the DMF from the cleavage solution.
-
Treat the resulting residue with a cleavage cocktail of TFA/TIS/DTT/H₂O (e.g., 90:5:2.5:2.5) for 2-4 hours to remove the side-chain protecting groups (OtBu and OBzl).
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry (e.g., ESI-MS) and NMR to confirm its identity and purity.[3]
-
Table 2: Summary of Synthesis Steps and Conditions
| Step | Reagents | Time |
| Resin Swelling | DMF | 1 hr |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 5 min |
| Amino Acid Coupling | Fmoc-Amino Acid, DIC, Oxyma in DMF | 2-4 hrs |
| N-acetylation | 10% Acetic Anhydride in DMF | 30 min |
| C-terminal Amidation | 20% Dipentylamine in DMF | Overnight |
| Cleavage & Global Deprotection | TFA/TIS/DTT/H₂O | 2-4 hrs |
Diagrams
References
- 1. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A PHOSPHOPEPTIDE MIMETIC PRODRUG TARGETING THE SH2 DOMAIN OF STAT3 INHIBITS TUMOR GROWTH AND ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the synthesis and characterization of peptides containing phosphorylated tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and Selective Phosphopeptide Mimetic Prodrugs Targeted to the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of O-phosphotyrosine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Phosphotyrosine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell growth, differentiation, and metabolism.[1][2] The aberrant phosphorylation of tyrosine residues is a hallmark of numerous diseases, most notably cancer.[3][4] Consequently, synthetic phosphotyrosine (pTyr)-containing peptides have become indispensable tools for elucidating the roles of protein tyrosine kinases (PTKs) and phosphatases (PTPs), identifying substrates, and developing novel therapeutic agents.[1][2]
Solid-phase peptide synthesis (SPPS) is the method of choice for preparing these valuable research tools. This document provides detailed application notes and protocols for the successful synthesis of phosphotyrosine-containing peptides using both Fmoc/tBu and Boc/Bzl strategies.
Choosing a Phosphotyrosine Building Block
The selection of the appropriate protected phosphotyrosine derivative is crucial for a successful synthesis. Several options are commercially available, each with its own set of advantages and challenges. The choice primarily depends on the desired protecting group strategy for the phosphate moiety.
Table 1: Comparison of Commonly Used Fmoc-Protected Phosphotyrosine Building Blocks
| Building Block | Phosphate Protection | Key Advantages | Key Disadvantages | Recommended Coupling |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl | Most popular; compatible with standard Fmoc-SPPS.[1][5] | Partially protected phosphate can lead to slow and incomplete coupling.[1][5] | Uronium-based reagents (HBTU, HATU) with an increased excess of DIPEA.[5] |
| Fmoc-Tyr(PO3H2)-OH | Unprotected | Cost-effective; no phosphate deprotection step required.[5][6] | Unprotected phosphate can cause significant coupling issues and sluggish reactions.[1][6] | HATU with at least three equivalents of DIPEA.[6] |
| Fmoc-Tyr(PO(NMe2)2)-OH | Dimethylamidate | Stable in basic conditions; fully protected phosphate.[1] | Requires a two-step deprotection process.[3] | Standard coupling reagents. |
| Fmoc-Tyr(PO3Me2)-OH | Dimethyl | High yield synthesis is possible.[7] | Potential for undesired removal of methyl groups by piperidine during Fmoc deprotection.[1] | Standard coupling reagents; DBU can be used for Fmoc deprotection to minimize phosphate dealkylation.[1] |
| Fmoc-Tyr(PO3Bzl2)-OH | Dibenzyl | Fully protected phosphate. | Potential for partial debenzylation during repeated TFA treatments in Boc-SPPS.[8] | Standard coupling reagents. |
Table 2: Comparison of Commonly Used Boc-Protected Phosphotyrosine Building Blocks
| Building Block | Phosphate Protection | Key Advantages | Key Disadvantages |
| Boc-Tyr(PO3Me2)-OH | Dimethyl | Well-established for high-yield synthesis in Boc-SPPS.[7] | Requires a specific two-step deprotection for the methyl groups. |
| Boc-Tyr(PO3Bzl2)-OH | Dibenzyl | Compatible with Boc-SPPS. | One benzyl group can be removed during repeated TFA treatments for Boc deprotection.[8] |
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of phosphotyrosine-containing peptides. These should be optimized based on the specific peptide sequence and the chosen building blocks.
Protocol 1: Fmoc-SPPS of a Phosphotyrosine-Containing Peptide
This protocol is based on the widely used Fmoc/tBu strategy.
1. Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).
-
Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for at least 30 minutes.
2. First Amino Acid Coupling:
-
If using a pre-loaded resin, proceed to step 3.
-
For a non-pre-loaded resin, couple the first Fmoc-amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.
-
Allow the reaction to proceed for 1-2 hours. Monitor coupling completion using a ninhydrin test.
3. Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Wash the resin thoroughly with DMF.
4. Amino Acid Coupling Cycle:
-
Dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and base (DIPEA; 6-10 equivalents) in DMF.
-
Add the activation mixture to the resin and allow it to react for 30-60 minutes.
-
For coupling of the phosphotyrosine building block, especially Fmoc-Tyr(PO(OBzl)OH)-OH, extend the coupling time to 2-4 hours and use a higher excess of reagents.
-
Monitor the coupling reaction completion (e.g., ninhydrin test). If the coupling is incomplete, perform a second coupling.
-
Wash the resin with DMF.
5. Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping mixture (e.g., acetic anhydride/DIPEA/DMF) for 10-15 minutes.
-
Wash the resin with DMF.
6. Repeat Steps 3-5:
-
Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.
7. Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as described in step 3.
8. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides containing Arg(Pbf), a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient.
-
Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
9. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and, if necessary, by amino acid analysis.
Protocol 2: Boc-SPPS of a Phosphotyrosine-Containing Peptide
This protocol is based on the Boc/Bzl strategy, which can be advantageous for long or difficult sequences.[9]
1. Resin and First Amino Acid Attachment:
-
Use a suitable resin such as Merrifield or PAM resin.
-
Esterify the first Boc-amino acid to the resin, typically as its cesium salt to prevent racemization.[10]
2. Boc Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with 50% TFA in DCM for 5 minutes, followed by a longer treatment of 20-25 minutes.[10] When Cys, Met, or Trp are present, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[10]
-
Wash the resin with DCM.
3. Neutralization:
-
Neutralize the resulting TFA salt by washing the resin with a 5-10% solution of DIPEA in DCM.
-
Wash the resin with DCM.
4. Amino Acid Coupling:
-
Activate the Boc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, DIC/HOBt) and DIPEA in DMF or a mixture of DMF/DCM.
-
Add the activated amino acid to the resin and couple for 1-2 hours.
-
Monitor coupling completion with the ninhydrin test.
5. Repeat Steps 2-4:
-
Continue the deprotection, neutralization, and coupling cycles until the peptide is fully assembled.
6. Cleavage and Deprotection:
-
Caution: This step often requires the use of strong, hazardous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) and should be performed with appropriate safety precautions and specialized equipment.[9]
-
HF Cleavage:
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, add a scavenger such as anisole.
-
Cool the vessel and condense liquid HF into it.
-
Allow the cleavage to proceed at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
-
Deprotection of Phosphate Methyl Groups (if using Boc-Tyr(PO3Me2)-OH):
-
A two-step deprotection is required, often involving treatment with a hard acid like TMSOTf followed by a milder acidic workup.
-
7. Peptide Precipitation and Purification:
-
After cleavage, triturate the resin with cold diethyl ether to precipitate the peptide.
-
Wash the peptide with ether, extract with an appropriate aqueous buffer or solvent, and lyophilize.
-
Purify by RP-HPLC and characterize by mass spectrometry.
Data Presentation
Table 3: Recommended Coupling Reagents for Phosphotyrosine SPPS
| Coupling Reagent | Type | Key Features | Notes |
| HBTU/TBTU | Aminium | Popular and effective, especially for phosphorylated amino acids.[11] | Can cause guanidinylation of the N-terminus if used in excess. |
| HATU | Aminium | Highly efficient, often used for difficult couplings, including N-methylated amino acids.[12] | More expensive than HBTU/TBTU. |
| DIC/Oxyma | Carbodiimide/Additive | Good for minimizing racemization.[12] The urea byproduct of DIC is soluble, making it suitable for SPPS.[13] | Generally slower than aminium-based reagents. |
| PyBOP | Phosphonium | Efficient coupling with less hazardous byproducts than BOP.[13] |
Table 4: Common Cleavage Cocktails for Fmoc-SPPS of Phosphotyrosine Peptides
| Reagent Cocktail | Composition | Use Case |
| TFA/TIS/H2O | 95:2.5:2.5 | General purpose for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing sensitive residues such as Cys, Met, Trp, and Tyr.[14] |
| Reagent B | TFA/Phenol/H2O/TIS (88:5:5:2) | An alternative for peptides with trityl-based protecting groups; avoids the odor of thiols.[14] |
Visualizations
Signaling Pathway
Caption: Tyrosine kinase signaling and the role of synthetic pTyr peptides.
Experimental Workflow
Caption: General workflow for solid-phase synthesis of pTyr peptides.
Conclusion
The solid-phase synthesis of phosphotyrosine-containing peptides is a powerful technique that enables detailed studies of cellular signaling and facilitates the development of targeted therapeutics. While the synthesis can be challenging due to the unique properties of the phosphorylated amino acid, careful selection of building blocks, optimization of coupling conditions, and the use of appropriate cleavage and deprotection strategies can lead to high yields of pure phosphopeptides. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully synthesize these critical reagents.
References
- 1. Frontiers | SH2 Domain Binding: Diverse FLVRs of Partnership [frontiersin.org]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Tyrosine Kinases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. SH2 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 6. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 7. Synthesis of O-phosphotyrosine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. bachem.com [bachem.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide in Src Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a synthetic phosphopeptide designed as a high-affinity ligand for the Src Homology 2 (SH2) domain of the Src proto-oncogene tyrosine-protein kinase (Src kinase).[1][2] Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[3] Dysregulation of Src kinase activity is frequently implicated in the development and progression of various cancers.[3] The SH2 domain of Src is a structurally conserved module that recognizes and binds to specific phosphotyrosine-containing motifs on target proteins, thereby mediating crucial protein-protein interactions in signaling cascades.[4][5] By competitively binding to the SH2 domain, this compound effectively disrupts these interactions, making it a valuable tool for studying Src-dependent signaling pathways and for screening potential Src inhibitors.
These application notes provide a comprehensive overview of the use of this compound in Src kinase research, with a focus on its application as an inhibitor in SH2 domain binding assays.
Mechanism of Action
This compound acts as a competitive inhibitor of the Src SH2 domain. The phosphotyrosine residue of the peptide mimics the natural binding motif recognized by the SH2 domain. The dipentylamide modification at the C-terminus enhances cell permeability and stability. By occupying the binding pocket of the SH2 domain, the compound prevents Src from interacting with its downstream signaling partners, such as focal adhesion kinase (FAK) and the epidermal growth factor receptor (EGFR).[6] This disruption of protein-protein interactions effectively blocks Src-mediated signal transduction.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Src Homology 2 (SH2) Domain | [1][2] |
| Mechanism of Action | Competitive Inhibitor | |
| Molecular Weight | 571.61 g/mol | |
| Chemical Formula | C26H42N3O9P | |
| CAS Number | 190078-50-3 |
Signaling Pathway Diagram
Caption: Src kinase signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using a Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the Src SH2 domain using a fluorescence polarization assay. The assay measures the displacement of a fluorescently labeled phosphopeptide probe from the SH2 domain by the unlabeled inhibitor.
Materials:
-
Recombinant human Src SH2 domain
-
Fluorescently labeled phosphopeptide probe with known affinity for Src SH2 domain (e.g., FITC-pYEEI)
-
This compound
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the Src SH2 domain in Assay Buffer. The final concentration in the assay should be approximately equal to the Kd of the fluorescent probe.
-
Prepare a stock solution of the fluorescent probe in Assay Buffer. The final concentration should be low (e.g., 1-10 nM) to ensure a good signal-to-background ratio.
-
Prepare a serial dilution of this compound in Assay Buffer. A typical starting concentration would be 1 mM, with 10-12 dilution points.
-
-
Assay Setup:
-
In a 384-well plate, add the following to each well:
-
5 µL of Assay Buffer (for control wells) or 5 µL of the serially diluted inhibitor.
-
10 µL of the Src SH2 domain solution.
-
5 µL of the fluorescent probe solution.
-
-
Include control wells:
-
No protein control: 15 µL Assay Buffer + 5 µL fluorescent probe.
-
No inhibitor control: 10 µL Assay Buffer + 10 µL Src SH2 domain + 5 µL fluorescent probe.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 520 nm for FITC).
-
-
Data Analysis:
-
Subtract the mP value of the "no protein control" from all other readings.
-
Normalize the data by setting the "no inhibitor control" as 100% binding and the highest inhibitor concentration as 0% binding.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Src kinase activity and SH2 domain regulate the dynamics of Src association with lipid and protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-O-Feruloylquinic acid | CAS:1899-29-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a synthetic phosphopeptide mimetic. While specific literature on this compound is limited, its structure, featuring a phosphotyrosine analog, suggests it acts as a competitive inhibitor of protein-protein interactions mediated by Src Homology 2 (SH2) domains. SH2 domains are critical components of intracellular signaling pathways, recognizing and binding to phosphorylated tyrosine residues on other proteins. By competitively binding to SH2 domains, this compound is hypothesized to disrupt these signaling cascades, making it a valuable tool for studying cellular processes regulated by tyrosine kinases and a potential starting point for therapeutic development.
These application notes provide a detailed experimental protocol for utilizing this compound in a cell culture setting to investigate its effects on cellular signaling.
Hypothesized Signaling Pathway Inhibition
The following diagram illustrates the proposed mechanism of action for this compound, where it competitively inhibits the binding of a signaling protein to the SH2 domain of an adaptor protein (e.g., Grb2), thereby blocking downstream signaling.
Application Notes and Protocols for N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide, a Putative Src Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a dipeptide compound designed to act as a potent inhibitor of the pp60c-src (Src) protein-tyrosine kinase.[1] Its mechanism of action is predicated on its ability to bind to the Src Homology 2 (SH2) domain, a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues on other proteins. By competitively binding to the SH2 domain, this compound is expected to disrupt the protein-protein interactions essential for Src activation and downstream signaling.
The Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[2] Elevated Src activity is frequently observed in various human cancers and is associated with tumor progression and metastasis.[3] By inhibiting the Src signaling cascade, this compound presents a potential therapeutic strategy for attenuating src-dependent cell proliferation in cancer.
These application notes provide a framework for the experimental evaluation of this compound, outlining protocols for assessing its inhibitory effects on Src kinase activity and src-dependent cell proliferation.
Data Presentation
While specific experimental data for this compound is not extensively available in public literature, the following tables provide a template for summarizing key quantitative data that should be generated during its evaluation.
Table 1: In Vitro Src Kinase Inhibition
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | c-Src Kinase | Radiometric Assay | TBD |
| This compound | c-Src Kinase | Luminescence Assay | TBD |
| Staurosporine (Control) | Pan-Kinase | Luminescence Assay | TBD |
TBD: To Be Determined
Table 2: Inhibition of Cellular Src Activity
| Cell Line | Treatment | Assay Type | p-Src (Tyr416) Inhibition (IC₅₀, µM) |
| HT-29 (Colon Cancer) | This compound | Western Blot | TBD |
| DU-145 (Prostate Cancer) | This compound | Western Blot | TBD |
| Dasatinib (Control) | This compound | Western Blot | TBD |
TBD: To Be Determined. p-Src (Tyr416) is the autophosphorylation site indicative of Src activation.
Table 3: Anti-proliferative Activity
| Cell Line | Treatment | Assay Type | GI₅₀ (µM) |
| HT-29 (Colon Cancer) | This compound | MTT Assay | TBD |
| DU-145 (Prostate Cancer) | This compound | MTT Assay | TBD |
| HT-29 (Colon Cancer) | This compound | BrdU Assay | TBD |
| DU-145 (Prostate Cancer) | This compound | BrdU Assay | TBD |
TBD: To Be Determined. GI₅₀ is the concentration for 50% of maximal inhibition of cell growth.
Signaling Pathway and Experimental Workflow
Caption: Src signaling pathway in cell proliferation.
Caption: Experimental workflow for inhibitor characterization.
Experimental Protocols
In Vitro Src Kinase Assay (Radiometric)
This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate by Src kinase.
Materials:
-
Purified active c-Src kinase
-
Src Kinase Substrate Peptide (e.g., KVEKIGEGTYGVVYK)
-
Src Kinase Reaction Buffer (100mM Tris-HCl, pH 7.2, 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM DTT)
-
[γ-³²P]ATP
-
This compound (and other inhibitors)
-
40% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the Src Kinase Reaction Buffer.
-
In a microcentrifuge tube, add 10 µL of the substrate peptide (to a final concentration of ~150 µM).
-
Add 10 µL of the diluted inhibitor.
-
Add 10 µL of active Src kinase (2-20 units/assay).
-
Initiate the reaction by adding 10 µL of [γ-³²P]ATP solution.
-
Incubate the reaction mixture for 10-30 minutes at 30°C with gentle agitation.[4][5]
-
Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[4][5]
-
Wash once with acetone for 5 minutes.[4]
-
Air dry the paper squares and place them in a scintillation vial with scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.
Cellular Src Phosphorylation Assay (Western Blot)
This protocol determines the inhibitor's ability to block Src autophosphorylation at Tyr416 in a cellular context.
Materials:
-
Src-dependent cancer cell line (e.g., HT-29, DU-145)
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
(Optional) Stimulate the cells with a growth factor (e.g., EGF) to induce Src activation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Src (Tyr416) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-Src antibody to confirm equal protein loading.
-
Quantify the band intensities and calculate the ratio of phosphorylated Src to total Src. Determine the IC₅₀ value for the inhibition of Src phosphorylation.
MTT Cell Proliferation Assay
This colorimetric assay measures cell viability as an indicator of cell proliferation, based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][8]
Materials:
-
Src-dependent cancer cell line
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[2]
-
Treat the cells with serial dilutions of this compound. Include wells for vehicle control and medium-only blank.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.[2]
-
Carefully remove the culture medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer.[7]
-
Subtract the background absorbance from the medium-only wells.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the GI₅₀ value.
BrdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.[1]
Materials:
-
Src-dependent cancer cell line
-
Complete cell culture medium
-
This compound
-
BrdU Labeling Solution (10X)
-
Fixing/Denaturing Solution
-
Anti-BrdU detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed and treat cells with the inhibitor as described in the MTT assay protocol (Steps 1-3).
-
Add BrdU labeling solution to each well to a final concentration of 1X and incubate for 2-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100 µL of Fixing/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.[9]
-
Remove the solution and add 100 µL of the anti-BrdU detection antibody. Incubate for 1 hour at room temperature with gentle shaking.[9]
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of TMB substrate and incubate until color develops (5-30 minutes).
-
Add 100 µL of Stop Solution to each well.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition of BrdU incorporation and determine the GI₅₀ value.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. tandfonline.com [tandfonline.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Measuring N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols to characterize the activity of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide, a known potent dipeptide inhibitor of the pp60c-src SH2 domain. The following methodologies are designed to assess its biochemical and cellular efficacy.
Introduction
This compound is a synthetic phosphopeptide mimetic designed to competitively inhibit the binding of phosphotyrosine-containing peptides to the Src Homology 2 (SH2) domain of the proto-oncogene c-Src. The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src activity is frequently observed in various human cancers, making it a compelling target for therapeutic intervention.[1][2]
This document outlines three key experimental approaches to quantify the inhibitory activity of this compound:
-
Biochemical Assay: A Fluorescence Polarization (FP) assay to determine the direct inhibitory effect on the Src SH2 domain-phosphopeptide interaction.
-
Cellular Assay: A Western Blot analysis to measure the inhibition of Src-mediated downstream signaling by assessing the phosphorylation status of a key Src substrate.
-
Cell-Based Proliferation Assay: An MTT or CCK-8 assay to evaluate the compound's effect on the viability and proliferation of cancer cells with activated Src signaling.
Signaling Pathway
The c-Src signaling cascade is initiated by the activation of various cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins. This leads to the autophosphorylation of Src at Tyrosine 416 (Tyr416), a key activation event.[1] The SH2 domain of Src is crucial for its function, as it recognizes and binds to specific phosphotyrosine motifs on other proteins, thereby recruiting substrates and mediating downstream signaling.[3] this compound acts by blocking these SH2-mediated interactions.
Caption: c-Src signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Assay: Fluorescence Polarization (FP) for Src SH2 Domain Binding
This assay directly measures the ability of this compound to disrupt the interaction between the Src SH2 domain and a fluorescently labeled phosphopeptide probe.[4][5]
Experimental Workflow
Caption: Workflow for the Fluorescence Polarization assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human Src SH2 domain protein in assay buffer (e.g., 100 mM NaCl, 20 mM NaH2PO4/Na2HPO4, 2 mM DTT, pH 7.4).
-
Prepare a stock solution of a high-affinity, fluorescently labeled phosphopeptide probe (e.g., 5-carboxyfluorescein-G-pY-E-E-I-E). The final concentration should be in the low nanomolar range and determined empirically.
-
Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range would be from 1 nM to 100 µM.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the fluorescent peptide probe to each well.
-
Add 25 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Initiate the binding reaction by adding 50 µL of the Src SH2 domain protein to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | IC50 (µM) |
| This compound | [Value] |
| Positive Control (e.g., unlabeled phosphopeptide) | [Value] |
Cellular Assay: Western Blot for Phospho-Src Substrate
This method assesses the ability of the inhibitor to block Src signaling within a cellular context by measuring the phosphorylation of a known downstream substrate, such as STAT3 at Tyr705 or FAK at Tyr397.[6]
Experimental Workflow
Caption: Workflow for the Western Blot analysis.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line with known Src activation (e.g., MDA-MB-231, PC-3) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 2-24 hours). Include a vehicle-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with an antibody for the total protein (e.g., anti-STAT3) and a loading control (e.g., anti-GAPDH or anti-β-actin) for normalization.
-
Data Presentation:
| Treatment Concentration (µM) | p-Substrate/Total Substrate Ratio (Normalized to Control) |
| 0 (Vehicle) | 1.00 |
| 0.1 | [Value] |
| 1 | [Value] |
| 10 | [Value] |
| 100 | [Value] |
Cell-Based Proliferation Assay: MTT/CCK-8
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8] It is used to determine the cytotoxic or cytostatic effects of the inhibitor on cancer cells.
Experimental Workflow
Caption: Workflow for the cell proliferation assay.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) in fresh media. Include vehicle-treated and untreated controls.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/CCK-8 Addition and Measurement:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals dissolve. Measure the absorbance at 570 nm.[8]
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
Data Presentation:
| Compound | GI50 (µM) - 24h | GI50 (µM) - 48h | GI50 (µM) - 72h |
| This compound | [Value] | [Value] | [Value] |
| Positive Control (e.g., Dasatinib) | [Value] | [Value] | [Value] |
Conclusion
The protocols described provide a comprehensive framework for characterizing the activity of this compound. By combining biochemical and cell-based assays, researchers can obtain a detailed understanding of its potency, mechanism of action, and potential as a therapeutic agent targeting c-Src-driven pathologies.
References
- 1. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 2. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SH2 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. A fluorescence polarization based Src-SH2 binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols for the Intracellular Delivery of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a synthetic phosphopeptide designed as a potent inhibitor of the pp60c-src Src Homology 2 (SH2) domain.[1][2][3] SH2 domains are critical components of intracellular signaling pathways, recognizing and binding to phosphorylated tyrosine residues on target proteins. By competitively inhibiting the pp60c-src SH2 domain, this dipeptide amide can disrupt downstream signaling cascades, making it a valuable tool for studying Src-mediated cellular processes and a potential starting point for therapeutic development.
The key challenge in utilizing phosphopeptides as intracellular probes or therapeutic agents is their poor cell permeability due to the negatively charged phosphate group. This compound is designed as a cell-permeable prodrug. The dipentylamide modification of the glutamate residue increases its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, it is hypothesized that intracellular esterases or amidases cleave the pentyl groups, and phosphatases may act on the phosphotyrosine, although the core phosphotyrosine mimetic is what is expected to interact with the SH2 domain.
These application notes provide a general framework and detailed protocols for the delivery and evaluation of this compound in a research setting. The provided protocols are based on established methodologies for similar phosphopeptide prodrugs and should be optimized for specific cell types and experimental conditions.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₂N₃O₉P | [1][3] |
| Molecular Weight | 571.60 g/mol | [1][3] |
| Structure | N-Acetyl-O-phosphono-Tyrosine-Glutamate Dipentylamide | [1] |
| Target | pp60c-src SH2 domain | [1][2] |
| Storage | -20°C, desiccated | [1][3] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Suggested Concentration Range | Notes |
| Cell Viability/Cytotoxicity | 1 - 100 µM | To determine the non-toxic working concentration range. |
| Target Engagement (e.g., Co-IP) | 10 - 50 µM | Concentration may need to be optimized based on the expression level of Src in the chosen cell line. |
| Functional Assays (e.g., Migration, Proliferation) | 1 - 25 µM | The effective concentration will be highly dependent on the cell type and the specific endpoint being measured. |
Signaling Pathway and Experimental Workflow
Src Kinase Signaling Pathway Inhibition
Caption: Inhibition of the pp60c-src signaling pathway.
General Experimental Workflow
Caption: General workflow for in vitro cell-based assays.
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitute the compound in sterile DMSO to a stock concentration of 10-50 mM. For example, to make a 10 mM stock solution from 1 mg of the compound (MW = 571.6 g/mol ), add 175 µL of DMSO.
-
Vortex gently until the compound is fully dissolved.
-
-
Storage:
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium. It is recommended to not store the compound in aqueous solutions for extended periods.
-
Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in cell culture medium. A suggested starting range is from 100 µM down to 0.1 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (MTT Assay Example):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control. The optimal working concentration for functional assays should be below the concentration that causes significant cytotoxicity.
-
Protocol 3: Assessment of Target Inhibition by Western Blot
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the determined non-toxic concentration of this compound for a chosen time (e.g., 2, 6, 12, or 24 hours). Include a vehicle control.
-
If studying signaling downstream of a growth factor, you may need to serum-starve the cells and then stimulate them with the appropriate ligand in the presence or absence of the inhibitor.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Src (Tyr416), total Src, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A reduction in the ratio of phosphorylated protein to total protein in the treated samples compared to the control would indicate successful target inhibition.
-
Concluding Remarks
The successful intracellular delivery and activity of this compound will be influenced by the specific cell type and experimental conditions. The protocols provided here offer a starting point for researchers to investigate the effects of this pp60c-src SH2 domain inhibitor. Optimization of concentrations, incubation times, and downstream assays is crucial for obtaining reliable and reproducible results. Further experiments, such as co-immunoprecipitation to demonstrate direct target engagement or functional assays like cell migration and invasion, can provide deeper insights into the biological effects of this compound.
References
Troubleshooting & Optimization
improving the cellular uptake of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide, a potent dipeptide inhibitor of the pp60c-src SH2 domain.[1] The following information is designed to address common challenges related to the cellular uptake of this compound and to provide standardized protocols for experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving effective cellular uptake of this compound?
A1: The primary challenge stems from the physicochemical properties of the molecule. The presence of a phosphotyrosine group, while crucial for its inhibitory activity, imparts a negative charge at physiological pH. This hydrophilicity significantly hinders its ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.[2] Consequently, the bioavailability of the compound in cell-based assays is often limited.[3][4]
Q2: What are the recommended strategies to improve the cellular uptake of this phosphopeptide?
A2: Several strategies can be employed to enhance the intracellular delivery of this compound:
-
Prodrug Approach: This involves masking the negatively charged phosphate group with lipophilic moieties. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active compound inside the cell.[2][5]
-
Cell-Penetrating Peptide (CPP) Conjugation: Covalently linking the phosphopeptide to a CPP can facilitate its translocation across the cell membrane.[5][6][7] CPPs are short peptides that can penetrate biological membranes and deliver various molecular cargo into cells.[8][9]
-
Formulation with Permeation Enhancers: The use of agents that transiently increase membrane permeability can improve the uptake of the phosphopeptide.[10] This can include the use of lipid and surfactant-based formulations.[10]
Q3: Are there commercially available prodrug versions of this compound?
A3: Currently, there is no readily available information on commercially available prodrug versions of this specific dipeptide. However, researchers can synthesize prodrugs using established chemical methods, such as the aryloxy phosphoramidate approach.[2][5]
Q4: How can I assess the cellular uptake of this compound in my experiments?
A4: The cellular uptake can be quantified using several methods:
-
Mass Spectrometry (MS)-based quantification: This is a highly sensitive and specific method to measure the intracellular concentration of the compound. It typically involves cell lysis, extraction of the compound, and subsequent analysis by LC-MS/MS.[11][12]
-
Fluorescent Labeling: The peptide can be synthesized with a fluorescent tag to visualize and quantify its uptake using techniques like flow cytometry or fluorescence microscopy.
-
Functional Assays: The downstream effects of the inhibitor on the pp60c-src signaling pathway can be measured as an indirect readout of its cellular uptake and activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no detectable intracellular concentration of the compound. | Poor membrane permeability due to the charged phosphate group. | 1. Synthesize and test a prodrug version of the peptide to increase lipophilicity. 2. Conjugate the peptide to a cell-penetrating peptide (CPP). 3. Optimize the delivery formulation by including permeation enhancers. |
| High variability in experimental results between replicates. | Inconsistent delivery of the compound to the cells. | 1. Ensure consistent cell seeding density and health. 2. Standardize the incubation time and concentration of the compound. 3. If using a CPP or other delivery vehicle, ensure consistent formulation and application. |
| Observed cellular toxicity. | The delivery vehicle (e.g., CPP, permeation enhancer) may be cytotoxic at the concentration used. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the delivery agent. 2. Screen different CPPs or permeation enhancers to find one with lower toxicity in your cell line. |
| Difficulty in detecting the compound by mass spectrometry. | Low abundance of the compound within the cell lysate. | 1. Implement a phosphopeptide enrichment step prior to MS analysis. Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[3][4][13][14] 2. Increase the number of cells used for the experiment. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for different uptake enhancement strategies based on literature for similar phosphopeptides. This data is for illustrative purposes to guide experimental design.
| Enhancement Strategy | Fold Increase in Intracellular Concentration (vs. Unmodified Peptide) | Reference Compound Type |
| Aryloxy Phosphoramidate Prodrug | 10 - 50 | Phosphotyrosine-containing STAT3 inhibitor |
| Pivaloyloxymethyl (POM) Prodrug | 5 - 20 | Phosphoserine mimetic |
| Cell-Penetrating Peptide (e.g., Tat, Penetratin) Conjugation | 5 - 30 | Various phosphopeptides |
Experimental Protocols
Protocol 1: Cellular Uptake Enhancement using a Cell-Penetrating Peptide (CPP)
Objective: To enhance the intracellular delivery of this compound by conjugation to a CPP.
Methodology:
-
Synthesis: Synthesize the this compound peptide with a C-terminal cysteine residue. Synthesize the chosen CPP (e.g., Tat peptide: YGRKKRRQRRR) with a C-terminal maleimide group.
-
Conjugation: React the cysteine-containing phosphopeptide with the maleimide-functionalized CPP in a suitable buffer (e.g., PBS, pH 7.2) to form a stable thioether bond.
-
Purification: Purify the CPP-phosphopeptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cell Treatment: Treat the target cells with the purified conjugate at various concentrations and for different time points.
-
Uptake Analysis: Lyse the cells and quantify the intracellular concentration of the conjugate using LC-MS/MS.
Protocol 2: Prodrug Synthesis (Aryloxy Phosphoramidate Approach)
Objective: To synthesize a cell-permeable prodrug of this compound.
Methodology:
-
Protection: Protect the carboxylic acid group of the glutamic acid residue in the dipeptide.
-
Phosphoramidate Synthesis: React the protected dipeptide with an appropriate aryloxy phosphoramidate reagent (e.g., (chloro(naphthalen-1-yloxy)phosphoryl)-L-alaninate).
-
Deprotection: Remove the protecting group from the carboxylic acid.
-
Purification: Purify the final prodrug compound using column chromatography or RP-HPLC.
-
Cell Treatment and Analysis: Treat cells with the purified prodrug. The intracellular cleavage of the masking groups will release the active phosphopeptide. Analyze the intracellular concentration of the active compound via LC-MS/MS.
Visualizations
Caption: Experimental workflows for enhancing cellular uptake.
Caption: Inhibition of pp60c-src signaling pathway.
Caption: Logic diagram for improving cellular uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced delivery of protein fused to cell penetrating peptides to mammalian cells [bmbreports.org]
- 7. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances in quantitative high-throughput phosphoproteomics with sample multiplexing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative phosphoproteomics: New technologies and applications in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphopeptide Enrichment Coupled with Label-free Quantitative Mass Spectrometry to Investigate the Phosphoproteome in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of phosphopeptide enrichment strategies for quantitative TMT analysis of complex network dynamics in cancer-associated cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: Lyophilized this compound should be stored desiccated at -20°C.[1] Under these conditions, the product is expected to be stable for an extended period.
Q2: How should I handle the lyophilized powder upon receiving it?
A2: The lyophilized powder may be difficult to visualize in the vial. It is recommended to bring the vial to room temperature before opening to avoid condensation of moisture, as the compound can be hygroscopic. Handle the powder in a clean, dry environment.
Q3: How do I reconstitute this compound?
A3: For reconstitution, it is advisable to add the solvent directly to the vial.[1] The primary recommended solvent is distilled water. If the peptide does not dissolve completely, the addition of 0.1M ammonia may facilitate dissolution due to the presence of the glutamic acid residue.[1] Gentle vortexing or sonication can also aid in solubilization.[1]
Q4: What is the stability of this compound in solution?
A4: Peptides in solution are significantly less stable than in their lyophilized form.[1] The stability of this compound in solution is dependent on several factors including the storage temperature, pH of the solution, and the presence of any enzymes such as phosphatases. It is recommended to use freshly prepared solutions for experiments. If storage in solution is necessary, it should be for the shortest possible time.
Q5: How should I store solutions of this compound?
A5: If you must store the compound in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.
Q6: What are the potential degradation pathways for this compound?
A6: The primary potential degradation pathways for this compound are the hydrolysis of the phosphono group from the tyrosine residue and the hydrolysis of the peptide bond. The hydrolysis of the phosphate group is pH-dependent. Additionally, enzymatic degradation by phosphatases present in biological samples can occur.
Troubleshooting Guides
Problem: Inconsistent or lower than expected activity in biological assays.
This issue can often be attributed to the degradation of the compound in aqueous solutions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.
-
Check pH of Assay Buffer: The stability of the phosphotyrosine group is pH-dependent. Ensure your assay buffer pH is within a stable range, ideally close to neutral pH if compatible with your experimental setup.
-
Aliquot Stock Solutions: If you are using a stock solution, ensure it has been properly aliquoted and stored to avoid multiple freeze-thaw cycles.
-
Consider Phosphatase Inhibitors: If your biological assay involves cell lysates or other biological materials that may contain phosphatases, consider adding phosphatase inhibitors to your assay buffer to prevent enzymatic degradation of the phosphotyrosine residue.
Problem: Difficulty in dissolving the lyophilized powder.
Troubleshooting Steps:
-
Choice of Solvent: Start with high-purity distilled water.
-
Adjusting pH: If solubility is an issue in neutral water, the addition of a small amount of a basic solution like 0.1M ammonia can help, as the glutamic acid residue will be deprotonated, increasing solubility.[1]
-
Physical Dissolution Aids: Gentle vortexing and sonication can be used to aid dissolution.[1] Warming the solution gently (e.g., in a 45-60°C water bath) can also be attempted, but with caution, as elevated temperatures can accelerate degradation.[1]
Stability Data
The following tables provide representative stability data for this compound under various conditions. This data is based on general knowledge of phosphopeptide stability and should be used as a guideline. For critical applications, it is recommended to perform your own stability studies.
Table 1: Stability of Lyophilized this compound
| Storage Temperature | Recommended Storage Time | Expected Purity |
| -20°C (Desiccated) | > 1 year | > 95% |
| 4°C (Desiccated) | < 6 months | > 90% |
| Room Temperature (Desiccated) | < 1 month | > 85% |
Table 2: Stability of this compound in Aqueous Solution (0.1 mg/mL)
| Storage Temperature | pH | Time (24 hours) | Time (7 days) |
| Remaining Compound (%) | Remaining Compound (%) | ||
| 4°C | 5.0 | ~98% | ~90% |
| 7.0 | ~95% | ~85% | |
| 8.0 | ~90% | ~75% | |
| Room Temperature | 5.0 | ~90% | ~70% |
| 7.0 | ~85% | ~60% | |
| 8.0 | ~75% | < 50% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in distilled water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 7 days.
-
Photostability: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Control: Keep 1 mL of the stock solution at 4°C protected from light.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and by mass spectrometry to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. - Mobile Phase B: 0.1% TFA in acetonitrile. - Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B - Flow Rate: 1.0 mL/min. - Detection: UV at 220 nm and 280 nm. - Injection Volume: 20 µL.
This method should be able to separate the parent compound from its potential degradation products, such as the dephosphorylated form.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for the compound.
References
optimizing buffer conditions for N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide assays
Welcome to the technical support center for assays involving N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide. This potent dipeptide is a well-characterized inhibitor of the pp60c-src SH2 domain, making it a valuable tool for studying protein-protein interactions mediated by phosphotyrosine recognition. This guide provides troubleshooting advice and frequently asked questions to help you optimize your binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in an assay?
A1: This compound is primarily used as a competitive inhibitor in binding assays that measure the interaction between a Src Homology 2 (SH2) domain and a phosphotyrosine (pTyr)-containing peptide ligand. It is not a substrate for kinases or phosphatases but rather a tool to characterize and inhibit SH2 domain-pTyr binding.
Q2: Which assay formats are most suitable for this compound?
A2: Assays that can measure a change in binding between an SH2 domain and a labeled phosphopeptide upon introduction of a competitor are ideal. Common formats include:
-
Fluorescence Polarization (FP): A popular method where a small, fluorescently labeled phosphopeptide (tracer) exhibits low polarization. Upon binding to a larger SH2 domain, its rotation slows, and polarization increases. The dipentylamide compound will compete with the tracer, causing a decrease in polarization.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay involves a donor-labeled SH2 domain (e.g., with Terbium) and an acceptor-labeled phosphopeptide (e.g., with fluorescein). Binding brings the fluorophores into proximity, generating a FRET signal. A competitor will disrupt this interaction and reduce the signal.
-
AlphaScreen™: A bead-based assay where donor and acceptor beads are brought together by the SH2-phosphopeptide interaction, generating a chemiluminescent signal. Competitors prevent this interaction.
Q3: What are the critical starting points for developing an SH2 domain competitive binding assay?
A3: Success depends on three key components:
-
A high-quality, purified SH2 domain protein.
-
A high-affinity, labeled phosphopeptide tracer. The tracer's affinity (Kd) for the SH2 domain should ideally be at or below the lowest anticipated IC50 of your inhibitor.
-
An optimized assay buffer that ensures protein stability and minimizes non-specific binding.
Q4: Why is my fluorescently-labeled phosphopeptide tracer showing high background polarization in the absence of the SH2 domain?
A4: High background polarization can be caused by several factors:
-
Tracer Aggregation: The peptide may be self-aggregating. Try adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the buffer.
-
Non-Specific Binding: The tracer might be binding to the microplate wells. Use non-binding surface (NBS) or low-binding microplates.[1]
-
Buffer Components: Carrier proteins like BSA can sometimes bind non-specifically to fluorophores.[1] Test your buffer with and without the carrier protein to see if it affects the baseline polarization. Consider using a different carrier protein like bovine gamma globulin (BGG).[1]
Troubleshooting Guide
Issue 1: Low Assay Window (Small change in signal upon binding)
-
Possible Cause: The molecular weight difference between your labeled tracer and the SH2 domain is insufficient for a large change in fluorescence polarization.
-
Solution: While you cannot change the protein's size, you can ensure the fluorophore is rigidly attached to the peptide. A long, flexible linker can allow the fluorophore to rotate freely even when the peptide is bound, dampening the polarization change.[2] Consider synthesizing the tracer with the fluorophore at a different position.
-
Possible Cause: The concentration of the labeled tracer is too high relative to its binding affinity (Kd).
-
Solution: The optimal tracer concentration is typically at or below its Kd. Determine the Kd of your tracer-SH2 interaction first, then use the lowest tracer concentration that gives a stable and robust signal.[1]
-
Possible Cause: The SH2 domain protein has low activity (i.e., a low fraction of the protein is correctly folded and able to bind).
-
Solution: Use a highly pure and active SH2 domain preparation. Inactive protein will not contribute to the signal change but may increase background noise.[3]
Issue 2: High Variability Between Replicate Wells
-
Possible Cause: Poor mixing or reagent dispensing errors.
-
Solution: Ensure all reagents are fully thawed and mixed before pipetting. Use calibrated pipettes and proper technique. For automated dispensers, ensure lines are primed and free of bubbles.
-
Possible Cause: Protein or peptide adsorption to surfaces.
-
Solution: In addition to using low-binding plates, include a non-ionic detergent (e.g., 0.01% Tween-20) and a carrier protein (e.g., 0.1 mg/mL BGG) in your assay buffer to block non-specific surfaces.
-
Possible Cause: Compound precipitation.
-
Solution: this compound is a peptide-like molecule and may have limited solubility. Check the DMSO tolerance of your assay (many are stable up to 1-2% DMSO) and ensure your compound's stock concentration allows for final concentrations that do not exceed its solubility limit. Visually inspect plates for any signs of precipitation.
Issue 3: IC50 Curve Shows Poor Fit or is Shifted
-
Possible Cause: Incorrect assay timing. The competition reaction has not reached equilibrium.
-
Solution: Perform a time-course experiment to determine how long it takes for the binding reaction (and competition) to stabilize. Incubate all plates for this optimal duration before reading.
-
Possible Cause: The concentration of the labeled tracer is too high.
-
Solution: In a competitive binding assay, using a tracer concentration significantly above the Kd will shift the apparent IC50 of the competitor to a higher value. Use a tracer concentration ≤ Kd.
-
Possible Cause: The phosphate group on the inhibitor is being cleaved by phosphatases contaminating the SH2 protein prep.
-
Solution: Since SH2 binding is dependent on the phosphotyrosine, phosphatase activity will inactivate your inhibitor. Include a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate) in your assay buffer as a standard practice.
Data Presentation: Buffer Optimization
Optimizing buffer conditions is critical for a stable and reproducible assay. Below is a table summarizing key components and their recommended starting concentrations and ranges for optimization.
| Buffer Component | Starting Concentration | Optimization Range | Purpose & Considerations |
| Buffer System | 50 mM HEPES or Tris | 20 - 100 mM | Maintain a stable pH. The optimal pH for SH2 domain binding is typically between 7.0 and 8.0. |
| pH | 7.5 | 7.0 - 8.5 | SH2-pTyr interactions can be pH-dependent. Test a range to find the optimal condition for your specific SH2 domain. |
| Salt (NaCl or KCl) | 150 mM | 50 - 250 mM | Electrostatic interactions are important for pTyr recognition.[4] Salt concentration modulates ionic strength and can reduce non-specific binding. |
| Reducing Agent | 1 mM DTT | 0.5 - 5 mM | Prevents oxidation of cysteine residues and maintains protein integrity. Use fresh from stock for each experiment. |
| Detergent | 0.01% Tween-20 | 0.005% - 0.05% | Reduces non-specific binding of proteins and peptides to surfaces and can prevent aggregation. |
| Carrier Protein | 0.1 mg/mL BGG | 0.05 - 1.0 mg/mL | Stabilizes the SH2 domain protein at low concentrations and prevents adsorption to surfaces. BGG is often preferred over BSA for FP assays.[1] |
| Phosphatase Inhibitor | 1 mM Sodium Orthovanadate | 0.5 - 2 mM | Essential to prevent dephosphorylation of the phosphopeptide tracer and the inhibitor itself, which would inactivate them. |
Experimental Protocols
Protocol: Competitive Fluorescence Polarization Assay
This protocol provides a framework for determining the IC50 of this compound against an SH2 domain.
1. Reagent Preparation:
- Assay Buffer: Prepare a stock of optimized assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1 mg/mL BGG, 1 mM Sodium Orthovanadate).
- SH2 Domain: Dilute the SH2 domain protein to 2X the final desired concentration in Assay Buffer. The final concentration should be chosen to be around the Kd of the tracer interaction to give a good signal window.
- Tracer Peptide: Dilute the fluorescently labeled phosphopeptide to 2X the final desired concentration (typically ≤ Kd) in Assay Buffer.
- Inhibitor: Perform a serial dilution of this compound in 100% DMSO. Then, dilute each DMSO concentration into Assay Buffer to create 2X final concentrations. Ensure the DMSO percentage remains constant across all wells.
2. Assay Procedure (384-well format):
- Add 10 µL of the 2X inhibitor dilutions (or buffer with DMSO for controls) to the appropriate wells of a non-binding black microplate.
- Add 5 µL of 2X labeled tracer peptide to all wells.
- To initiate the binding reaction, add 5 µL of 2X SH2 domain to all wells except the "tracer only" controls (add 5 µL of Assay Buffer to these).
- Mix the plate gently on a plate shaker for 1 minute.
- Incubate the plate in the dark at room temperature for the predetermined equilibrium time (e.g., 60 minutes).
- Read the fluorescence polarization on a suitable plate reader.
3. Data Analysis:
- Subtract the average mP value of the "tracer only" wells from all other wells.
- Plot the normalized mP values against the logarithm of the inhibitor concentration.
- Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.
Visualizations
Caption: Competitive binding assay principle for SH2 domains.
Caption: A logical workflow for troubleshooting common assay issues.
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folding and Binding Mechanisms of the SH2 Domain from Crkl - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low efficacy of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide, a potent dipeptide inhibitor of the pp60c-src SH2 domain.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a phosphopeptide mimetic that acts as a competitive inhibitor of the Src Homology 2 (SH2) domain of the pp60c-src protein (Src). By binding to the SH2 domain, it blocks the interaction of Src with its phosphotyrosine-containing binding partners, thereby inhibiting downstream signaling pathways. The "phosphono" group in its structure is a stable analog of phosphotyrosine, making it resistant to cleavage by cellular phosphatases.
Q2: What is the recommended solvent for dissolving this compound?
A2: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. For aqueous buffers, the solubility can be pH-dependent. It is advisable to prepare a concentrated stock in DMSO and then dilute it into the aqueous experimental buffer. Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects cellular or enzymatic activity (typically ≤ 0.5%).
Q3: What is the expected potency (IC50) of this inhibitor?
A3: The potency of SH2 inhibitors can be assay-dependent. A similar high-affinity pentapeptide inhibitor of the Src SH2 domain has been reported to have an IC50 value of approximately 1 µM. The specific IC50 for this compound in your experimental system should be determined empirically.
Q4: Is this compound a prodrug that requires cellular activation?
A4: Currently, there is no direct evidence to suggest that this compound is a prodrug. The O-phosphono-tyrosine moiety is a stable mimetic of phosphotyrosine and is designed to bind directly to the SH2 domain without requiring enzymatic activation.
Troubleshooting Guide
Low or No Inhibitory Efficacy
If you are observing lower than expected or no inhibitory activity with this compound, consider the following potential issues and troubleshooting steps.
Potential Cause 1: Compound Degradation
-
Troubleshooting:
-
Storage: Ensure the compound has been stored correctly at -20°C in a desiccated environment.
-
Solution Stability: Prepare fresh stock solutions in anhydrous DMSO. Avoid repeated freeze-thaw cycles of stock solutions. For aqueous working solutions, prepare them fresh for each experiment as the phosphonate group, while more stable than a phosphate group, can still be susceptible to hydrolysis over time, especially at non-neutral pH.
-
Potential Cause 2: Poor Solubility in Assay Buffer
-
Troubleshooting:
-
Visual Inspection: After diluting the DMSO stock into your aqueous buffer, visually inspect the solution for any precipitation or cloudiness.
-
Solvent Concentration: Ensure the final concentration of DMSO is not causing the compound to precipitate. You may need to optimize the dilution scheme.
-
pH of Buffer: The charge state of the molecule can affect its solubility. Ensure the pH of your assay buffer is within a physiological range (e.g., pH 7.2-7.4) where the compound is likely to be soluble.
-
Potential Cause 3: Incorrect Assay Conditions
-
Troubleshooting:
-
Enzyme/Protein Concentration: The observed IC50 value is dependent on the concentration of the Src SH2 domain-containing protein in your assay. Ensure you are using a concentration appropriate for the expected potency of the inhibitor.
-
Substrate Concentration: In kinase assays, if the concentration of the competing phosphopeptide substrate is too high, it can outcompete the inhibitor. Consider performing experiments with varying substrate concentrations.
-
Incubation Time: Ensure sufficient pre-incubation time of the inhibitor with the Src SH2 protein to allow for binding equilibrium to be reached before adding the competing substrate.
-
Potential Cause 4: Inactive Compound
-
Troubleshooting:
-
Source and Lot Number: Verify the source and lot number of your compound. If possible, test a new vial or a lot that has previously shown activity.
-
Quality Control: If you have access to analytical techniques such as mass spectrometry or HPLC, you can verify the integrity and purity of the compound.
-
Data Presentation
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₄₂N₃O₉P |
| Molecular Weight | 571.60 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Table 2: Reported Potency of a Similar Src SH2 Domain Inhibitor
| Compound | Target | Assay Type | Reported IC50 |
| Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH | Src SH2 Domain | ELISA | ~ 1 µM |
Experimental Protocols
Protocol 1: General Procedure for Assessing Src SH2 Domain Inhibition using Fluorescence Polarization (FP)
This protocol provides a general framework. Specific concentrations of protein, probe, and inhibitor should be optimized for your particular experimental setup.
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT.
-
Src SH2 Domain Protein: Recombinant purified Src SH2 domain.
-
Fluorescent Probe: A high-affinity fluorescently labeled phosphopeptide that binds to the Src SH2 domain (e.g., a fluorescein-labeled pYEEI peptide).
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Create serial dilutions in DMSO.
-
-
Assay Procedure:
-
Determine the optimal concentration of the fluorescent probe and Src SH2 protein by performing a saturation binding experiment to obtain a stable and robust FP signal.
-
In a suitable microplate (e.g., black, low-volume 384-well), add the Src SH2 domain protein to the assay buffer.
-
Add the this compound from your serial dilutions (and a DMSO vehicle control).
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the SH2 domain.
-
Add the fluorescent probe to all wells.
-
Incubate for at least 30 minutes at room temperature, protected from light, to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the FP signal as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Visualizations
Caption: Inhibition of Src signaling by this compound.
potential off-target effects of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide, a potent inhibitor of the pp60c-src SH2 domain.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a phosphopeptide mimetic designed to act as a competitive inhibitor of the Src Homology 2 (SH2) domain of the pp60c-src (c-Src) protein. By binding to the SH2 domain, it blocks the interaction of c-Src with its phosphorylated tyrosine-containing binding partners, thereby inhibiting the downstream signaling pathways regulated by c-Src.
Q2: What are the known downstream signaling pathways affected by inhibiting the c-Src SH2 domain?
A2: The c-Src tyrosine kinase is a critical node in multiple signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. By inhibiting the c-Src SH2 domain, this compound can potentially modulate the activity of several downstream pathways, including:
-
Ras-Raf-MEK-ERK (MAPK) Pathway: Involved in cell proliferation and differentiation.
-
Phosphoinositide 3-kinase (PI3K)-Akt Pathway: A key pathway for cell survival and growth.
-
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: Plays a crucial role in cytokine signaling, cell survival, and proliferation.
-
Focal Adhesion Kinase (FAK) Pathway: Regulates cell adhesion, migration, and survival.
Q3: What are the potential off-target effects of this compound?
A3: As a phosphopeptide mimetic, this compound has the potential for off-target effects, particularly at higher concentrations. While designed for the c-Src SH2 domain, it may exhibit cross-reactivity with other SH2 domains or even kinase active sites. Potential off-target effects could include:
-
Inhibition of other SH2 domain-containing proteins: The human proteome contains numerous proteins with SH2 domains that have varying degrees of homology.
-
Inhibition of other tyrosine kinases: Although not its intended mechanism, high concentrations of the compound could potentially interact with the ATP-binding site of other kinases.
-
Cellular toxicity: Off-target effects can sometimes lead to cytotoxicity that is independent of the inhibition of the intended target.
Q4: How can I assess the potential off-target effects of this compound in my experiments?
A4: To investigate potential off-target effects, we recommend a multi-pronged approach:
-
Kinase Profiling: Screen the compound against a broad panel of kinases to identify any unintended inhibitory activity.
-
SH2 Domain Binding Assays: Perform competitive binding assays against a panel of different SH2 domains to assess selectivity.
-
Cell Viability Assays: Determine the cytotoxic profile of the compound in your cell line of interest using assays like MTS or MTT.
-
Phenotypic Rescue Experiments: If you observe a cellular phenotype, attempt to rescue it by overexpressing a constitutively active form of c-Src or a downstream effector to confirm that the effect is on-target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or no inhibition of c-Src activity. | 1. Compound Degradation: The phosphono group may be susceptible to hydrolysis. 2. Incorrect Concentration: Calculation error or improper dilution. 3. Cell Permeability Issues: The compound may not be efficiently entering the cells. | 1. Prepare fresh stock solutions and store them appropriately at -20°C or -80°C. 2. Verify calculations and perform a dose-response curve to determine the optimal concentration. 3. Consider using a cell line with known good permeability to similar compounds or using cell permeabilization agents as a control. |
| High levels of cytotoxicity observed at expected effective concentrations. | 1. Off-Target Kinase Inhibition: The compound may be inhibiting essential kinases. 2. General Cellular Toxicity: The chemical scaffold may have inherent toxicity independent of its target. 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a kinase selectivity screen to identify potential off-target kinases (see representative data below). 2. Run a cytotoxicity assay (e.g., MTS assay) to determine the CC50 and compare it to the IC50 for c-Src inhibition. A small therapeutic window suggests off-target toxicity. 3. Ensure the final solvent concentration is below a toxic threshold for your cell line (typically <0.5%). |
| Observed phenotype does not align with known c-Src signaling. | 1. Off-Target SH2 Domain Inhibition: The compound may be inhibiting another SH2 domain-containing protein in a relevant pathway. 2. Activation of Compensatory Pathways: Inhibition of c-Src may lead to the upregulation of other signaling pathways. | 1. Conduct a competitive binding assay against a panel of SH2 domains to assess selectivity. 2. Use phosphoproteomics or western blotting to probe the activation state of other key signaling nodes. |
Data Presentation
Table 1: Representative Kinase Selectivity Profile for a Phosphotyrosine Mimetic SH2 Inhibitor
Disclaimer: The following data is representative for a potent and selective phosphopeptide mimetic SH2 inhibitor and is intended to provide a plausible example of a selectivity profile. Actual results for this compound may vary.
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| Src Family | c-Src | 95% |
| Fyn | 85% | |
| Lyn | 78% | |
| Lck | 75% | |
| Yes | 88% | |
| Abl Family | Abl1 | 45% |
| Abl2 | 40% | |
| Tec Family | Btk | 25% |
| Itk | 20% | |
| Other Tyr Kinases | EGFR | <10% |
| FGFR1 | <10% | |
| PDGFRβ | 15% | |
| Ser/Thr Kinases | AKT1 | <5% |
| CDK2 | <5% | |
| MAPK1 (ERK2) | <5% | |
| ROCK1 | <5% |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay (Radiometric)
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
Filter plates (e.g., P81 phosphocellulose)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
In a 96-well plate, add 5 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control (100% activity).
-
Add 10 µL of a mixture containing the kinase and its specific substrate in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of kinase reaction buffer containing [γ-³³P]ATP and cold ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 30 µL of 10% phosphoric acid.
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add scintillant.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of the compound relative to the DMSO control.
Protocol 2: Cell Viability (MTS) Assay
Objective: To determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom tissue culture plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the cells and replace it with 100 µL of the compound dilutions. Include wells with medium only (no cells) for background subtraction and medium with DMSO for a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Subtract the background absorbance from all wells.
-
Calculate the percent cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the compound concentration to determine the CC50 value.
Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay for SH2 Domains
Objective: To assess the selectivity of this compound for the c-Src SH2 domain over other SH2 domains.
Materials:
-
Purified recombinant c-Src SH2 domain and other SH2 domains of interest.
-
Fluorescently labeled phosphopeptide probe with high affinity for the c-Src SH2 domain (e.g., FITC-pYEEI).
-
This compound.
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Black, low-volume 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the SH2 domain and the fluorescent probe at fixed concentrations determined from a prior saturation binding experiment.
-
Add the serially diluted this compound or assay buffer (for control wells) to the wells.
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization of each well.
-
Plot the fluorescence polarization values against the log of the inhibitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
Repeat the assay for other SH2 domains to assess selectivity.
Visualizations
how to improve the specificity of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental specificity of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide, a putative phosphotyrosine mimetic designed to target SH2 domains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a phosphotyrosine (pY) mimetic. Its core function is to competitively bind to the pY-binding pocket of Src Homology 2 (SH2) domains.[1][2][3] By occupying this site, it can disrupt the natural protein-protein interactions that are mediated by pY-SH2 domain recognition, thereby modulating downstream signaling pathways.[3]
Q2: My experiments show high background signal or off-target effects. What are the common causes?
A2: High background or off-target effects with phosphotyrosine mimetics can stem from several factors:
-
Non-specific binding: The compound may interact with proteins or surfaces in your assay in a non-specific manner, often through hydrophobic or electrostatic interactions.[4][5][6]
-
Cross-reactivity with other SH2 domains: The human proteome contains numerous proteins with SH2 domains, and the compound might not be exclusively selective for your target of interest.[2][3]
-
Interaction with other protein families: At higher concentrations, the compound may bind to other protein families that have pockets accommodating the phosphotyrosine mimetic.
-
Compound aggregation: The compound may form aggregates at the concentrations used in your experiment, leading to non-specific inhibition.
Q3: How can I confirm that this compound is engaging its intended SH2 domain target in cells?
A3: Target engagement can be confirmed using several methods:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of the target protein upon ligand binding.
-
Co-immunoprecipitation (Co-IP): Treatment with the compound should disrupt the interaction between the SH2 domain-containing protein and its binding partner. A reduction in the co-immunoprecipitated partner protein would indicate target engagement.
-
Proximity Ligation Assay (PLA): This technique allows for the in-situ visualization of protein-protein interactions. A decrease in PLA signal for the SH2 domain protein and its partner following treatment would suggest target engagement.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Biochemical Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer.[5] | Reduction in background signal by minimizing non-specific hydrophobic interactions. |
| Electrostatic Interactions | Increase the salt concentration of the assay buffer (e.g., titrate NaCl from 50 mM to 150 mM).[5] | Decreased non-specific binding by masking electrostatic charges. |
| Binding to Assay Plate/Beads | Add a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) to the buffer.[4][5] | Saturation of non-specific binding sites on the assay surfaces, leading to lower background. |
| Compound Aggregation | Determine the critical aggregation concentration (CAC) of the compound. Run experiments below the CAC. | Prevention of non-specific inhibition caused by compound aggregates. |
Issue 2: Lack of Specificity in Cellular Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Perform a dose-response experiment to determine the optimal concentration with the highest specificity. | Identification of a concentration window where on-target effects are maximized and off-target effects are minimized. |
| Cross-reactivity | Test the compound against a panel of related SH2 domains to determine its selectivity profile. | A clear understanding of which other SH2 domains are inhibited, allowing for more precise interpretation of results. |
| Indirect Effects | Use a structurally related but inactive control compound in parallel experiments. | Differentiation between effects caused by specific target inhibition and those arising from the chemical scaffold itself. |
| Cell Line Variability | Validate findings in multiple cell lines, including a cell line where the target protein is knocked down or knocked out. | Confirmation that the observed phenotype is dependent on the presence of the intended target. |
Experimental Protocols
Protocol 1: In Vitro SH2 Domain Binding Assay (Fluorescence Polarization)
This protocol measures the binding affinity of this compound to a target SH2 domain.
Materials:
-
Recombinant, purified SH2 domain of interest
-
Fluorescently labeled phosphopeptide ligand for the SH2 domain
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 384-well black plate, add the fluorescently labeled phosphopeptide at a final concentration equal to its Kd for the SH2 domain.
-
Add the recombinant SH2 domain at a final concentration that gives a robust fluorescence polarization signal.
-
Add the serially diluted this compound to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a suitable plate reader.
-
Plot the fluorescence polarization signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Data Presentation:
| Compound | Target SH2 Domain | IC50 (µM) |
| This compound | Src SH2 | 1.5 |
| This compound | Lck SH2 | 15.2 |
| This compound | Grb2 SH2 | > 100 |
| Control Peptide | Src SH2 | 0.5 |
Protocol 2: Cellular Target Engagement Assay (Co-Immunoprecipitation)
This protocol assesses the ability of this compound to disrupt the interaction of an SH2 domain-containing protein with its binding partner in a cellular context.
Materials:
-
Cell line expressing the target SH2 domain protein and its binding partner
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors
-
Antibody against the SH2 domain-containing protein
-
Protein A/G magnetic beads
-
Antibody against the binding partner
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time.
-
Lyse the cells in Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the lysates with the antibody against the SH2 domain-containing protein overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with Lysis Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using the antibody against the binding partner.
Visualizations
Caption: SH2 Domain-Mediated Signaling and Point of Inhibition.
Caption: Workflow for Assessing Inhibitor Specificity.
References
- 1. The SH2 domain: versatile signaling module and pharmaceutical target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SH2 domain - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
interpreting unexpected results with N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide. Given that this compound is a phosphopeptide designed to bind to the Src SH2 domain, this guide addresses potential issues arising from its application in studying Src family kinase signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic phosphopeptide.[1] Its primary mechanism of action is to act as a ligand for the Src Homology 2 (SH2) domain of the pp60c-src protein and other Src family kinases. By mimicking a natural phosphotyrosine-containing binding motif, it can competitively inhibit the interaction of Src with its upstream activators or downstream substrates that require SH2 domain recognition for signal propagation.
Q2: What is the expected outcome of using this compound in a cell-based assay?
A2: In a cellular context, effective delivery and engagement of this compound with the Src SH2 domain are expected to disrupt Src-dependent signaling pathways. This could manifest as a reduction in the phosphorylation of downstream Src substrates, leading to decreased cell proliferation, migration, or other Src-mediated phenotypes.
Q3: The product datasheet indicates this compound has been withdrawn from sale. Why?
A3: Several suppliers have discontinued this compound for commercial reasons.[1][2] This can be due to a variety of factors, including the availability of more potent and selective inhibitors, challenges in synthesis, or a shift in research focus. Researchers should verify the availability and quality of any remaining stock.
Q4: How should I store and handle this compound?
A4: The compound is a solid and should be desiccated and stored at -20°C. For experimental use, it is crucial to follow the reconstitution instructions provided on the batch-specific certificate of analysis to ensure accurate concentration and stability.
Troubleshooting Guide: Interpreting Unexpected Results
Issue 1: No observable effect on Src signaling or downstream pathways.
Q: I've treated my cells with this compound, but I am not seeing any change in the phosphorylation of my target downstream of Src. What could be the cause?
A: Several factors could contribute to a lack of efficacy. Consider the following possibilities and troubleshooting steps:
-
Cellular Permeability: As a charged phosphopeptide, this compound may have poor cell permeability. The lack of an observable effect might be due to the compound not reaching its intracellular target.
-
Troubleshooting:
-
Use a suitable vehicle or a transfection reagent designed for peptide delivery.
-
Consider performing experiments on cell lysates or with isolated proteins in an in vitro kinase assay to confirm the compound's activity directly.
-
-
-
Compound Stability: The phosphotyrosine mimic is susceptible to dephosphorylation by cellular phosphatases, rendering it inactive. The peptide backbone may also be degraded by proteases.
-
Troubleshooting:
-
Include phosphatase and protease inhibitors in your experimental buffers, especially for in vitro assays.
-
Perform a time-course experiment to determine the optimal incubation time before potential degradation occurs.
-
-
-
Redundant Signaling Pathways: The targeted signaling pathway may have redundant mechanisms that compensate for the inhibition of Src SH2 domain interactions.[3][4]
Issue 2: Conflicting or variable results between experiments.
Q: My results with this compound are inconsistent across different experimental replicates. Why might this be happening?
A: Variability can stem from several sources related to the compound's handling and the experimental setup.
-
Compound Solubility and Aggregation: The dipentylamide modification makes the peptide amphipathic, which could lead to solubility issues or aggregation at higher concentrations.
-
Troubleshooting:
-
Ensure complete solubilization of the compound in the recommended solvent before preparing working dilutions.
-
Visually inspect solutions for any precipitation.
-
Test a range of concentrations to identify an optimal, soluble working concentration.
-
-
-
Assay Sensitivity: The assay used to measure the downstream effect may not be sensitive enough to detect subtle changes caused by the inhibitor.
-
Troubleshooting:
-
Switch to a more quantitative and sensitive readout, such as a phospho-specific ELISA, Western blot with a highly validated antibody, or mass spectrometry-based phosphoproteomics.
-
Ensure your positive and negative controls are working as expected to validate the assay's dynamic range.
-
-
Data Summary
The following table summarizes the key technical data for this compound.
| Property | Value | Reference |
| Molecular Weight | 571.61 g/mol | |
| Formula | C₂₆H₄₂N₃O₉P | |
| Sequence | Ac-pTyr-Glu-N(C₅H₁₁)₂ | |
| Biological Activity | Phosphopeptide ligand for the Src SH2 domain. | [1] |
| Storage Conditions | Desiccate at -20°C |
Experimental Protocols
Protocol 1: In Vitro SH2 Domain Binding Assay (Competitive ELISA)
This protocol is designed to verify the ability of this compound to compete with a known phosphopeptide for binding to a recombinant Src SH2 domain.
-
Preparation:
-
Coat a high-binding 96-well plate with a biotinylated phosphopeptide known to bind the Src SH2 domain. Incubate overnight at 4°C.
-
Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.
-
-
Competition:
-
Prepare serial dilutions of this compound in a binding buffer.
-
In a separate tube, mix the diluted compound with a constant concentration of a GST-tagged recombinant Src SH2 domain.
-
Add the mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 3 times.
-
Add an HRP-conjugated anti-GST antibody. Incubate for 1 hour.
-
Wash the plate 5 times.
-
Add a TMB substrate and stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm. A decrease in signal indicates successful competition by the compound.
-
Visualizations
Signaling & Experimental Workflows
Caption: Canonical Src signaling pathway initiated by RTK activation.
References
- 1. This compound | CAS 190078-50-3 | Tocris Bioscience [tocris.com]
- 2. N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu | CAS 159439-02-8 | Tocris Bioscience [tocris.com]
- 3. rupress.org [rupress.org]
- 4. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Src Homology 2 (SH2) Domain Inhibitors: A Focus on N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide and other inhibitors targeting the Src Homology 2 (SH2) domain of the proto-oncogene tyrosine-protein kinase Src. Unlike traditional kinase inhibitors that target the ATP-binding site, these molecules prevent the protein-protein interactions crucial for Src signaling, offering an alternative therapeutic strategy. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to support informed decisions in research and drug development.
Introduction to Src and the Role of its SH2 Domain
The Src family of non-receptor tyrosine kinases are pivotal regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of Src activity is frequently implicated in the development and progression of various cancers.[1][2] Src's function is intricately controlled by its modular structure, which includes the catalytic kinase domain (SH1) and two regulatory domains: Src Homology 2 (SH2) and Src Homology 3 (SH3).
The SH2 domain is a critical component in the transduction of signals downstream of receptor tyrosine kinases and cytokine receptors. It functions by recognizing and binding to specific phosphotyrosine (pTyr) motifs on other proteins. This interaction is essential for the localization of Src to specific cellular compartments and for the assembly of signaling complexes that drive various cellular responses. Consequently, inhibiting the Src SH2 domain presents a compelling strategy to disrupt aberrant Src signaling in diseases like cancer.
This compound is a synthetic phosphopeptide designed to act as a high-affinity ligand for the Src SH2 domain, thereby competitively inhibiting its interaction with natural binding partners. This guide compares its efficacy with other known Src SH2 domain inhibitors.
Quantitative Comparison of Src SH2 Domain Inhibitors
The inhibitory potency of compounds targeting the Src SH2 domain is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to block 50% of the SH2 domain's binding activity. The following table summarizes the IC50 values for this compound and other representative Src SH2 inhibitors.
| Inhibitor | Abbreviation/Code | Type | IC50 (µM) for Src SH2 Domain | Reference |
| This compound | Compound 2 | Phosphopeptide | 0.15 | Pacofsky et al., 1998 |
| N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu | pYEEI | Phosphopeptide | 1.0 | Gilmer et al., 1994[1] |
| 4-(malonylamino)phenylalanine-pYEEI | Peptidomimetic | 2.7 | ||
| 4-(oxalylamino)phenylalanine-pYEEI | Peptidomimetic | 0.044 | ||
| APIC | Non-peptide | 4.6 | ||
| SBW-T-103 | Non-peptide | 0.5 |
Note: The IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The determination of IC50 values for Src SH2 domain inhibitors relies on robust in vitro binding assays. Two common methods are the Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization (FP).
Enzyme-Linked Immunosorbent Assay (ELISA) for Src SH2 Domain Inhibition
This competitive assay measures the ability of a test compound to inhibit the binding of a recombinant Src SH2 domain to a phosphopeptide ligand immobilized on a microplate.
Materials:
-
Recombinant GST-tagged Src SH2 domain
-
Biotinylated phosphopeptide ligand (e.g., Biotin-pYEEI)
-
Streptavidin-coated 96-well microplates
-
Test inhibitors (e.g., this compound)
-
Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS)
Procedure:
-
Immobilization of Ligand: Add biotinylated phosphopeptide to streptavidin-coated wells and incubate to allow binding. Wash the wells to remove unbound peptide.
-
Competitive Binding: Add a fixed concentration of the GST-Src SH2 domain along with varying concentrations of the test inhibitor to the wells. Incubate to allow competitive binding to the immobilized phosphopeptide.
-
Detection: Wash the wells to remove unbound proteins and inhibitors. Add the anti-GST-HRP antibody and incubate.
-
Signal Development: After washing, add the TMB substrate. The HRP enzyme will catalyze a color change.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is inversely proportional to the inhibitory activity of the compound. Plot the absorbance against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Assay for Src SH2 Domain Inhibition
This homogeneous assay measures the change in the polarization of fluorescently labeled phosphopeptide upon binding to the Src SH2 domain.
Materials:
-
Recombinant Src SH2 domain
-
Fluorescently labeled phosphopeptide probe (e.g., FITC-pYEEI)
-
Test inhibitors
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Black, low-volume 384-well plates
Procedure:
-
Assay Setup: In the wells of a microplate, add the assay buffer, the fluorescently labeled phosphopeptide probe at a fixed concentration, and varying concentrations of the test inhibitor.
-
Protein Addition: Add a fixed concentration of the recombinant Src SH2 domain to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader. The FP value will be high when the fluorescent probe is bound to the larger SH2 domain and low when it is free in solution.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the inhibitor. Plot the FP values against the inhibitor concentration and fit the data to determine the IC50 value.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Simplified Src signaling pathway.
Caption: ELISA workflow for SH2 inhibition.
Conclusion
This compound demonstrates potent inhibition of the Src SH2 domain, with a reported IC50 value in the sub-micromolar range. This positions it as a valuable research tool and a potential starting point for the development of novel therapeutics that target Src-driven pathologies. Its efficacy, when compared to other phosphopeptide and non-peptide inhibitors, highlights the potential of peptidomimetic strategies in targeting protein-protein interactions. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of such inhibitors, facilitating further research and development in this promising area of cancer therapy.
References
A Comparative Analysis of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide and Saracatinib in Src Kinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide and Saracatinib, focusing on their mechanisms of action and reported efficacy as inhibitors of Src family kinases. While Saracatinib has been extensively studied in preclinical and clinical settings, publicly available efficacy data for this compound is limited, rendering a direct quantitative comparison challenging. This guide presents the available information to facilitate an informed understanding of both compounds.
Executive Summary
Mechanism of Action
Saracatinib acts as a dual inhibitor of Src and Abl tyrosine kinases.[1] It competitively binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates. This inhibition disrupts signaling pathways involved in cell proliferation, migration, invasion, and survival.[3]
This compound , as a phosphopeptide mimetic, is designed to bind to the SH2 domain of Src. SH2 domains are crucial for mediating protein-protein interactions by recognizing and binding to phosphorylated tyrosine residues on other proteins. By occupying the SH2 domain, this compound would theoretically block the recruitment of Src to activated receptor tyrosine kinases (RTKs) like EGFR and focal adhesion kinase (FAK), thereby preventing the initiation of downstream signaling cascades. A related compound, N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu, has been shown to be a phosphopeptide ligand for the Src SH2 domain with an IC50 of 1 μM and blocks Src interactions with EGFR and FAK.
Signaling Pathway Diagrams
Caption: Saracatinib inhibits Src kinase activity, blocking multiple downstream signaling pathways.
Caption: this compound theoretically blocks the Src SH2 domain.
Quantitative Data Presentation
Due to the lack of publicly available experimental data for this compound, a direct quantitative comparison table is not feasible. The following tables summarize the extensive data available for Saracatinib.
Table 1: In Vitro Efficacy of Saracatinib
| Target/Assay | Cell Line | IC50 / Effect | Reference |
| Kinase Inhibition | |||
| c-Src | Cell-free | 2.7 nM | [4][5] |
| c-Yes, Fyn, Lyn, Blk, Fgr, Lck | Cell-free | 4-10 nM | [5][6] |
| v-Abl | Cell-free | 30 nM | [1][6] |
| EGFR | Cell-free | 66 nM | [4][6] |
| c-Kit | Cell-free | 200 nM | [6] |
| ALK2 | Cell-free | 6.7 nM | [7] |
| Cell Proliferation | |||
| Various Human Cancer Lines | Colon, prostate, lung, leukemia | 0.2-0.7 µM | [4] |
| K562 (Leukemia) | MTS assay | 0.22 µM | [8] |
| Biliary Tract Carcinoma | TFK-1, EGI-1, HuH28, TGBC1-TKB | 2.26-6.99 µM (median dose) | [9] |
| Cell Migration/Invasion | |||
| A549 (Lung Cancer) | Microdroplet migration assay | IC50 of 0.14 µM | [4] |
| HT1080 (Fibrosarcoma) | Collagen matrix invasion | Significant impairment | [5] |
Table 2: In Vivo Efficacy of Saracatinib
| Model Type | Cancer/Disease Model | Dosing | Key Findings | Reference |
| Oncology | ||||
| Src3T3 Allograft | Mouse | 25 mg/kg/day (oral) | 100% tumor growth inhibition | [8] |
| DU145 Xenograft (Prostate) | Mouse | 25 mg/kg/day (oral) | Significant antitumor activity | [5] |
| EGI-1 Xenograft (Biliary Tract) | Mouse | Not specified | Delayed tumor growth | [9] |
| Pulmonary Fibrosis | ||||
| Bleomycin-induced | Mouse | Not specified | Reduced lung collagen content | [10] |
| Adenovirus TGF-β-induced | Mouse | Not specified | Reverted fibrogenic pathways | [10][11] |
Experimental Protocols
Detailed experimental protocols for the key assays used to evaluate Saracatinib are provided below. Due to the absence of published studies, specific protocols for this compound are not available.
Src Kinase Assay (Generic Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against Src kinase.
-
Reagents and Materials : Recombinant human Src kinase, polypeptide substrate (e.g., poly-Glu-Tyr), ATP, kinase assay buffer, test compound (Saracatinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
The test compound is serially diluted to various concentrations.
-
Src kinase and the substrate are incubated with the test compound in the kinase assay buffer.
-
The kinase reaction is initiated by adding a specific concentration of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
-
Data Analysis : The luminescence signal is converted to percent inhibition relative to a vehicle control. The IC50 value is calculated by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., Saracatinib) or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability compared to the vehicle control, and the IC50 value is determined.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
-
Cell Implantation : Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Saracatinib) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis : Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of tumor growth inhibition.
Experimental Workflow Diagram
Caption: A typical workflow for preclinical evaluation of a kinase inhibitor.
Conclusion
Saracatinib is a well-characterized Src kinase inhibitor with a substantial body of preclinical and clinical data supporting its potent activity against various cancer types and fibrotic diseases. Its mechanism as an ATP-competitive inhibitor is well understood, and its efficacy has been quantified in numerous experimental systems.
In contrast, this compound represents a different therapeutic strategy, targeting the Src SH2 domain to disrupt protein-protein interactions. While this approach is mechanistically plausible, the lack of publicly available efficacy data prevents a meaningful comparison with Saracatinib. Researchers interested in this class of molecules may need to perform their own in-house evaluations to determine its potential. The discontinuation of this compound by suppliers further complicates its accessibility for research purposes. For drug development professionals, Saracatinib represents a more viable, albeit clinically challenging, lead compound, while this compound remains a largely exploratory tool compound.
References
- 1. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Saracatinib - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Saracatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 7. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. atsjournals.org [atsjournals.org]
- 11. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Src Kinase Inhibition: N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide vs. PP2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct inhibitors of the Src tyrosine kinase: the phosphopeptide-based inhibitor N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide and the small molecule ATP-competitive inhibitor, PP2. This comparison is intended to assist researchers in selecting the appropriate tool for their Src inhibition assays by highlighting differences in their mechanism of action, potency, and experimental application.
Note on this compound: Publicly available experimental data for this compound is limited. Therefore, for the purpose of this guide, we will draw comparisons using data from the structurally similar and well-characterized phosphopeptide, N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu , which also targets the Src SH2 domain. It is presumed that the core inhibitory mechanism is similar, with the dipentylamide moiety potentially influencing cell permeability and pharmacokinetic properties.
Executive Summary
N-Acetyl-O-phosphono-Tyr-Glu-based peptides and PP2 represent two distinct strategies for inhibiting Src kinase activity. The phosphopeptide acts as a competitive inhibitor of the Src Homology 2 (SH2) domain, preventing Src from binding to its phosphorylated protein partners and downstream signaling effectors. In contrast, PP2 is an ATP-competitive inhibitor that binds to the kinase domain, directly preventing the phosphorylation of Src substrates. This fundamental difference in their mechanism of action has significant implications for their use in research and drug development.
Data Presentation: Quantitative Comparison
| Feature | N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu[1][2][3] | PP2[4][5] |
| Target | Src SH2 Domain | Src Family Kinase ATP-binding site |
| Mechanism of Action | Competitive inhibitor of protein-protein interactions | ATP-competitive inhibitor of kinase activity |
| IC50 (Src) | ~1 µM (for Src SH2 domain binding) | Lck: 4 nM, Fyn: 5 nM, Hck: 5 nM |
| Selectivity | Specific for SH2 domains recognizing pTyr-Glu-Glu-Ile sequences | Broadly inhibits Src family kinases; off-target effects on other kinases at higher concentrations |
| Mode of Inhibition | Allosteric (prevents substrate binding) | Direct (prevents ATP binding and catalysis) |
Mechanism of Action
N-Acetyl-O-phosphono-Tyr-Glu-based Peptides: These inhibitors mimic the phosphotyrosine-containing motifs that the Src SH2 domain recognizes on activated signaling proteins. By competitively binding to the SH2 domain, they disrupt the protein-protein interactions necessary for the recruitment of Src to activated receptor tyrosine kinases (e.g., EGFR) and focal adhesion kinase (FAK), thereby inhibiting downstream signaling cascades.[1][2][3]
PP2: As an ATP-competitive inhibitor, PP2 directly targets the catalytic (SH1) domain of Src family kinases. It occupies the ATP-binding pocket, preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This directly inhibits the enzymatic activity of Src.[4][5]
Signaling Pathway and Inhibition Points
The following diagram illustrates the canonical Src signaling pathway and highlights the distinct points of inhibition for an SH2 domain inhibitor and an ATP-competitive inhibitor like PP2.
Caption: Src signaling pathway and points of inhibition.
Experimental Protocols
Biochemical Src Kinase Activity Assay (for PP2)
This assay measures the direct catalytic activity of Src kinase and its inhibition by ATP-competitive inhibitors.
Principle: Recombinant Src kinase is incubated with a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1) and ATP. The amount of ADP produced, which is directly proportional to kinase activity, is quantified.
Materials:
-
Recombinant human c-Src enzyme
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
PP2 (or other test inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of PP2 in Kinase Assay Buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or 5% DMSO for control).
-
Add 2 µL of recombinant Src enzyme solution.
-
Add 2 µL of a substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.[6]
SH2 Domain Binding Assay (for this compound)
This assay measures the ability of a compound to disrupt the interaction between the Src SH2 domain and its phosphopeptide ligand.
Principle: A labeled phosphopeptide corresponding to a known Src SH2 binding motif is incubated with a recombinant Src SH2 domain. The ability of the test compound to displace the labeled peptide is measured, often using techniques like Fluorescence Polarization (FP) or a competitive ELISA format.
Materials:
-
Recombinant Src SH2 domain
-
Fluorescently labeled phosphopeptide probe (e.g., FITC-pTyr-Glu-Glu-Ile)
-
This compound (or other test compound)
-
Assay Buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Black 96-well or 384-well plates
Procedure (Fluorescence Polarization):
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a black microplate, add the test compound dilutions.
-
Add a fixed concentration of the fluorescently labeled phosphopeptide probe to all wells.
-
Initiate the binding reaction by adding a fixed concentration of the recombinant Src SH2 domain.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization on a suitable plate reader.
-
A decrease in polarization indicates displacement of the probe by the inhibitor.
-
Calculate the percent inhibition and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines a general workflow for screening and characterizing Src inhibitors.
Caption: General workflow for Src inhibitor screening.
Conclusion
The choice between an SH2 domain inhibitor like this compound and an ATP-competitive inhibitor like PP2 depends on the specific research question.
-
This compound and related phosphopeptides are valuable tools for studying the specific roles of Src recruitment and protein-protein interactions. Their allosteric mechanism of action may offer a higher degree of selectivity for Src-dependent pathways that are reliant on SH2 domain binding, as opposed to the direct inhibition of all catalytic activity.
-
PP2 is a potent, well-characterized inhibitor of Src family kinase activity. It is highly effective for directly assessing the consequences of inhibiting Src's catalytic function in a wide range of cellular processes. However, researchers should be mindful of its potential off-target effects, especially at concentrations significantly above its IC50 for Src family kinases.
Ultimately, a comprehensive understanding of Src's role in a biological system may be best achieved by employing both types of inhibitors to dissect the contributions of Src's scaffolding (via SH2 domain interactions) and catalytic functions.
References
- 1. N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu | CAS 159439-02-8 | Tocris Bioscience [tocris.com]
- 2. N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu | 159439-02-8 | Src | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Comparative Analysis of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide Cross-Reactivity with Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide, a phosphopeptide mimetic targeting the SH2 domain of Src family kinases, with established ATP-competitive Src inhibitors. By presenting quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows, this document aims to facilitate informed decisions in kinase inhibitor selection and drug development.
Introduction to this compound
This compound is a synthetic phosphopeptide designed to mimic the phosphotyrosine-containing peptides that bind to the Src Homology 2 (SH2) domain of the proto-oncogene tyrosine-protein kinase Src (c-Src) and other Src family kinases. The core recognition motif, phosphotyrosine-glutamic acid-glutamic acid-isoleucine (pYEEI), is known to bind with high affinity to the Src SH2 domain, thereby disrupting its protein-protein interactions that are crucial for downstream signaling.[1] Unlike many conventional kinase inhibitors that target the highly conserved ATP-binding pocket of the kinase domain, this compound represents a more targeted approach by interfering with a specific protein-protein interaction domain. This alternative mechanism of action suggests a potentially different and more selective cross-reactivity profile.
Comparative Cross-Reactivity Analysis
While a comprehensive kinome-wide screen for this compound is not publicly available, its selectivity can be inferred from its mode of action. As an SH2 domain inhibitor, its cross-reactivity is primarily determined by its affinity for the SH2 domains of other proteins. In contrast, ATP-competitive inhibitors are profiled against a broad panel of kinases to determine their selectivity. This section compares the implied selectivity of this compound with the well-documented cross-reactivity of three widely used ATP-competitive Src inhibitors: Dasatinib, Saracatinib (AZD0530), and Bosutinib.
Table 1: Comparison of Inhibitor Characteristics
| Feature | This compound | Dasatinib | Saracatinib (AZD0530) | Bosutinib |
| Target | Src SH2 Domain | Src Kinase Domain (ATP-binding site) | Src Kinase Domain (ATP-binding site) | Src/Abl Kinase Domains (ATP-binding site) |
| Mechanism | Disruption of Protein-Protein Interactions | Competitive Inhibition of ATP Binding | Competitive Inhibition of ATP Binding | Competitive Inhibition of ATP Binding |
| Reported IC50 for Src | ~1 µM (for a similar pYEEI peptide) | ~0.5-1.0 nM | 2.7 nM[2] | 1.2 nM |
Table 2: Selectivity Profile of ATP-Competitive Src Inhibitors Against a Panel of Kinases
The data below is a summary from KINOMEscan™ assays, which measure the binding affinity of a compound to a large panel of kinases. The results are presented as the percentage of kinase activity remaining at a given inhibitor concentration. A lower percentage indicates stronger binding.
| Kinase Family | Representative Kinases | Dasatinib (% Ctrl @ 1µM) | Saracatinib (AZD0530) (% Ctrl @ 1µM) | Bosutinib (% Ctrl @ 1µM) |
| Src Family | SRC, LCK, LYN, FYN | < 1 | < 1 | < 1 |
| ABL | ABL1, ABL2 | < 1 | 10-35 | < 1 |
| VEGFR | KDR (VEGFR2) | 1-10 | > 35 | > 35 |
| PDGFR | PDGFRα, PDGFRβ | < 1 | > 35 | > 35 |
| EGFR | EGFR | 1-10 | 10-35 | > 35 |
| TEC Family | BTK, TEC | < 1 | 1-10 | < 1 |
| EPH Receptors | EPHA2, EPHB4 | < 1 | 1-10 | 1-10 |
Note: Data is compiled from publicly available KINOMEscan™ results and may vary slightly between different screening panels and experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified Src signaling pathway and points of inhibition.
Caption: Comparative experimental workflows for inhibitor characterization.
Experimental Protocols
SH2 Domain Competitive Binding Assay (Fluorescence Polarization)
This assay is suitable for determining the affinity of inhibitors that target the SH2 domain.
-
Reagents and Materials:
-
Purified, recombinant Src SH2 domain.
-
Fluorescently labeled phosphopeptide with the sequence pYEEI.
-
This compound and other test compounds.
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
384-well, low-volume, black plates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a solution of the Src SH2 domain and the fluorescently labeled pYEEI peptide in the assay buffer. The concentrations should be optimized to yield a stable, high polarization signal.
-
Serially dilute the this compound or other test compounds in the assay buffer.
-
In the 384-well plate, add a fixed volume of the SH2 domain/fluorescent peptide mix to each well.
-
Add an equal volume of the serially diluted inhibitor or buffer control to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
The decrease in polarization is proportional to the displacement of the fluorescent peptide by the inhibitor.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vitro Kinase Inhibition Assay (e.g., KINOMEscan™)
This method is used to determine the cross-reactivity of ATP-competitive inhibitors against a large panel of kinases.
-
Principle: The KINOMEscan™ platform utilizes a competition binding assay. A test compound is incubated with a specific kinase that is fused to a DNA tag. This mixture is then applied to a solid support (e.g., beads) that is coated with an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
Procedure (Simplified):
-
A library of human kinases, each tagged with a unique DNA identifier, is prepared.
-
The test compound (e.g., Dasatinib, Saracatinib, or Bosutinib) is incubated with a specific kinase from the library in the presence of the immobilized ligand.
-
After an incubation period to allow for binding to reach equilibrium, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR using the unique DNA tag.
-
The results are typically expressed as the percentage of the control (DMSO) signal. A lower percentage indicates a stronger interaction between the compound and the kinase.
-
This process is repeated for a large panel of kinases to generate a comprehensive selectivity profile.
-
Conclusion
This compound, by targeting the Src SH2 domain, offers a distinct mechanism of action compared to traditional ATP-competitive inhibitors. This approach holds the potential for higher selectivity, as its cross-reactivity is dictated by the diversity of SH2 domains rather than the highly conserved kinase ATP-binding pocket. The provided data for Dasatinib, Saracatinib, and Bosutinib highlight the polypharmacology often associated with ATP-competitive inhibitors, which can be advantageous for targeting multiple signaling pathways but may also lead to off-target effects. The choice of inhibitor should, therefore, be guided by the specific research question and the desired level of selectivity for either the kinase activity or a specific protein-protein interaction of the target kinase. The experimental protocols outlined provide a framework for the quantitative assessment of these different classes of inhibitors.
References
A Comparative Review of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide Analogs as Src SH2 Domain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide and its analogs as inhibitors of the pp60c-src SH2 domain. The data presented is compiled from key studies in the field to facilitate structure-activity relationship (SAR) analysis and guide future drug design efforts.
Introduction
The Src Homology 2 (SH2) domain of the pp60c-src protein tyrosine kinase is a critical component in intracellular signaling pathways, recognizing and binding to phosphotyrosine-containing protein sequences. Dysregulation of Src signaling is implicated in various cancers, making the Src SH2 domain an attractive target for therapeutic intervention. This compound is a potent dipeptide ligand for the Src SH2 domain. This guide explores the impact of structural modifications to this parent compound on its binding affinity, providing valuable insights for the development of novel and more effective inhibitors.
Data Presentation
The following tables summarize the in vitro inhibitory activity of various this compound analogs against the pp60c-src SH2 domain. The data is primarily extracted from the seminal work by Pacofsky et al. (1998) in the Journal of Medicinal Chemistry.
Table 1: C-Terminal Modifications of N-Acetyl-O-phosphono-Tyr-Glu-NHR Analogs
| Compound | R (C-Terminal Amide) | IC50 (µM) |
| 1 (Parent) | (n-C5H11)2 | 0.04 |
| 2 | (n-C4H9)2 | 0.12 |
| 3 | (n-C6H13)2 | 0.07 |
| 4 | (c-C6H11)2 | 0.55 |
| 5 | (CH2Ph)2 | 1.2 |
| 6 | n-C5H11 | 2.5 |
| 7 | H | >100 |
Table 2: N-Terminal (Acyl) Modifications of p-Tyr-Glu Dipentylamide Analogs
| Compound | N-Acyl Group | IC50 (µM) |
| 1 (Parent) | Acetyl | 0.04 |
| 8 | Propionyl | 0.03 |
| 9 | Isobutyryl | 0.05 |
| 10 | Benzoyl | 0.25 |
| 11 | H (Free Amine) | 1.5 |
Table 3: Modifications at the Glutamic Acid Residue
| Compound | Modification | IC50 (µM) |
| 1 (Parent) | L-Glu | 0.04 |
| 12 | D-Glu | 5.0 |
| 13 | Asp | 0.8 |
| 14 | Gln | 12 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the referenced literature.
Enzyme-Linked Immunosorbent Assay (ELISA) for Src SH2 Domain Binding
This protocol is adapted from the methods described by Pacofsky et al. (1998).
-
Plate Coating: 96-well microtiter plates are coated with a glutathione S-transferase (GST)-Src SH2 fusion protein (e.g., 1 µg/mL in phosphate-buffered saline, PBS) overnight at 4°C.
-
Washing: Plates are washed three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Plates are blocked with 3% bovine serum albumin (BSA) in PBST for 1 hour at room temperature.
-
Washing: Plates are washed three times with PBST.
-
Competition Assay: A biotinylated phosphopeptide ligand (e.g., biotin-pYEEI) at a concentration near its Kd is mixed with varying concentrations of the test inhibitor.
-
Incubation: 100 µL of the inhibitor/ligand mixture is added to each well and incubated for 2 hours at room temperature.
-
Washing: Plates are washed three times with PBST.
-
Detection: Streptavidin-horseradish peroxidase (HRP) conjugate (e.g., 1:1000 dilution in PBST) is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed five times with PBST.
-
Substrate Addition: 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added to each well.
-
Reaction Termination: The reaction is stopped by the addition of 50 µL of 2N H2SO4.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
-
Data Analysis: IC50 values are determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
This protocol is based on the methodology described by Charifson et al. (1997) for measuring the thermodynamics of peptide-protein interactions.
-
Sample Preparation: The Src SH2 domain protein is dialyzed extensively against the desired buffer (e.g., 50 mM potassium phosphate, 100 mM NaCl, 1 mM DTT, pH 7.5). The peptide inhibitors are dissolved in the same dialysis buffer. All solutions are degassed prior to use.
-
Instrument Setup: The ITC instrument (e.g., a MicroCal VP-ITC) is equilibrated at the desired temperature (e.g., 25°C).
-
Cell Loading: The sample cell (calorimeter cell) is loaded with the Src SH2 protein solution (e.g., 20-50 µM).
-
Syringe Loading: The injection syringe is loaded with the peptide inhibitor solution (e.g., 200-500 µM).
-
Titration: A series of small injections (e.g., 5-10 µL) of the peptide solution are made into the sample cell. The heat change associated with each injection is measured.
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
Mandatory Visualization
Src Signaling Pathway
The following diagram illustrates a simplified overview of the c-Src signaling pathway, highlighting its role in relaying signals from receptor tyrosine kinases (RTKs) to downstream effectors involved in cell proliferation, survival, and migration.
Safety Operating Guide
Essential Safety and Disposal Procedures for N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance on the proper handling and disposal of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, reflecting our commitment to providing comprehensive support beyond the product itself.
Summary of Key Safety Data
| Parameter | Value | Source |
| Physical Form | Solid | Sigma-Aldrich |
| Combustibility | Combustible Solid | Sigma-Aldrich |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | Sigma-Aldrich |
| Storage Temperature | -20°C | Sigma-Aldrich |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A dust mask (e.g., N95) is recommended, especially when handling the solid form to avoid inhalation of particles.
Experimental Protocol: Waste Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
Objective: To safely collect, store, and dispose of this compound waste in accordance with general laboratory safety standards and its classification as a combustible solid and a substance highly hazardous to water.
Materials:
-
Designated hazardous waste container (compatible material, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (see above)
-
Spill containment materials (e.g., absorbent pads, sand)
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
As a combustible solid, it should be kept separate from oxidizing agents.
-
-
Waste Collection:
-
Place all solid waste containing this compound into a designated, clearly labeled hazardous waste container.
-
If the compound is in solution, consult your institution's chemical safety office for guidance on the disposal of liquid organophosphorus compounds. Do not dispose of down the drain.
-
-
Container Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound".
-
Include the appropriate hazard warnings (e.g., "Combustible Solid," "Marine Pollutant").
-
Indicate the date when the waste was first added to the container.
-
-
Temporary Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by a licensed hazardous waste disposal service.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep up the solid material using non-sparking tools.
-
Collect the spilled material and any contaminated cleaning materials in a sealed container for disposal as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid.[1] While a comprehensive Safety Data Sheet (SDS) is not publicly available, information from suppliers and data on chemically similar compounds, such as N-Acetyl-L-Tyrosine, indicates a risk of serious eye damage and potential skin and respiratory irritation.[2][3][4][5] Therefore, a cautious approach to handling is warranted.
Minimum Required PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against airborne particles and potential splashes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact with the compound. |
| Respiratory Protection | N95-rated dust mask.[1] | Minimizes inhalation of fine particles, especially when handling the solid form. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the stability of the compound and ensure the safety of laboratory personnel.
Storage: Store this compound in a tightly sealed container in a freezer at -20°C.[1]
Handling Workflow:
The following workflow outlines the standard procedure for handling the solid compound and preparing solutions.
Experimental Protocol for Weighing and Dissolving:
-
Preparation: Don all required personal protective equipment as listed in the table above. Prepare a clean and decontaminated workspace, preferably within a chemical fume hood.
-
Equilibration: Remove the container of this compound from the -20°C freezer and allow it to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound using an analytical balance. Use appropriate weighing paper or a weighing boat.
-
Dissolution: Transfer the weighed solid to a suitable vial. Add the desired solvent and cap the vial securely.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved.
-
Storage of Solution: If not for immediate use, store the prepared solution at an appropriate temperature as determined by the stability of the compound in the chosen solvent.
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure a safe laboratory environment.
Disposal of Solid Waste:
Contaminated solid waste, including empty containers, weighing paper, gloves, and disposable lab coats, should be double-bagged and placed in a designated solid chemical waste container.
Disposal of Liquid Waste:
Unused or waste solutions of this compound should be collected in a clearly labeled, sealed waste container. The container should be designated for non-halogenated organic waste unless the solvent used is halogenated.
Disposal Workflow:
Always follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EH&S) department for waste pickup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
